2-Butenamide,4-(dimethylamino)-(9CI)
Descripción
Propiedades
Número CAS |
193404-79-4 |
|---|---|
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.175 |
Nombre IUPAC |
4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C6H12N2O/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3,(H2,7,9) |
Clave InChI |
YLUGQOCWOPDIMD-UHFFFAOYSA-N |
SMILES |
CN(C)CC=CC(=O)N |
Sinónimos |
2-Butenamide,4-(dimethylamino)-(9CI) |
Origen del producto |
United States |
An In-Depth Technical Guide to 2-Butenamide, 4-(dimethylamino)-(9CI): A Key Moiety in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 2-Butenamide, 4-(dimethylamino)-(9CI), a molecule of significant interest in contemporary medicinal chemistry. While not a therapeutic agent in itself, this compound serves as a critical structural motif, most notably as an electrophilic "warhead" in the design of targeted covalent inhibitors. We will dissect its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide will detail plausible synthetic routes and explore the fundamental reactivity that underpins its utility. The primary focus will be on its application in drug development, specifically its role as a Michael acceptor for forming covalent bonds with nucleophilic residues in protein targets, a strategy that has led to several FDA-approved kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this versatile chemical entity.
Chemical Identity and Structural Elucidation
The foundation of understanding any chemical entity lies in its precise identification and structure. 2-Butenamide, 4-(dimethylamino)- is an α,β-unsaturated amide featuring a tertiary amine.
Nomenclature and Chemical Identifiers
-
Systematic (IUPAC) Name: (2E)-4-(dimethylamino)but-2-enamide
-
Common Names: 4-(Dimethylamino)crotonamide
-
CAS Registry Number: While a specific CAS number for the parent amide is not prominently cited, its derivatives are well-documented. For instance, the related acid hydrochloride is 98548-81-3. The moiety is a key component of the drug Neratinib (maleate salt CAS: 915942-25-9).[1]
-
Molecular Formula: C₆H₁₂N₂O
-
SMILES: CN(C)C/C=C/C(=O)N
Molecular Structure and Stereochemistry
The structure contains a double bond between the C2 and C3 positions, giving rise to potential E/Z (trans/cis) isomerism. In the context of its application in pharmaceuticals, the (E)-isomer is almost exclusively utilized.[2][3][4][5][6] This stereochemical configuration is critical as it defines the spatial relationship between the amide and the dimethylamino group, which in turn governs how the molecule fits into a target's binding site before covalent modification.
Caption: 2D Structure of (E)-4-(dimethylamino)-2-butenamide.
Physicochemical Properties
Quantitative data for the parent compound is sparse; however, properties can be inferred from related structures and computational predictions. The presence of both a basic dimethylamino group and a polar amide group dictates its properties.
| Property | Value / Description | Source / Comment |
| Molecular Weight | 128.17 g/mol | Calculated |
| Physical Form | Expected to be a solid at room temperature. | Inferred from derivatives like (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride, which is a white to yellow solid. |
| Melting Point | 157-162 °C (for hydrochloride salt of the corresponding carboxylic acid) | Data for the related acid suggests a relatively high melting point due to ionic character.[7] |
| Solubility | Expected to be soluble in water and polar organic solvents. The dimethylamino group can be protonated, increasing aqueous solubility at lower pH. | General chemical principles. The related ester, Ethyl 4-(dimethylamino)butanoate, is soluble in organic solvents with limited water solubility.[8] |
| pKa | The tertiary amine is basic. The pKa of the conjugate acid is estimated to be in the range of 8.0-9.0. | Inferred from similar aliphatic tertiary amines. |
Synthesis and Reactivity
Plausible Synthetic Pathway
The synthesis of 4-(dimethylamino)-2-butenamide derivatives is well-described in the patent literature, typically as a final coupling step in the creation of a larger molecule.[4] A general, scalable process for the core moiety would logically start from a 4-carbon α,β-unsaturated carboxylic acid, such as crotonic acid.
A robust synthetic strategy involves the following key transformations:
-
Halogenation: Introduction of a halogen at the 4-position (allylic position) of the crotonate system. This activates the position for subsequent nucleophilic substitution.
-
Amination: Displacement of the halide with dimethylamine to install the key functional group.
-
Amide Formation: Conversion of the carboxylic acid to the primary amide. This is often achieved via an activated intermediate, such as an acyl chloride, to ensure efficient reaction with ammonia or an amine.
Caption: Plausible workflow for the synthesis of the target compound.
Experimental Protocol Considerations:
-
Acyl Chloride Formation: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction is typically performed in an inert solvent.
-
Amination: The introduction of dimethylamine should be carefully controlled. As an amine, it can react with the acyl chloride. A more controlled approach, described in patent literature, involves first synthesizing 4-dimethylaminocrotonic acid and then activating it for the final amidation step.[4] This avoids side reactions and is often preferred for large-scale synthesis.[4]
-
Amidation: The reaction of the acyl chloride with ammonia (or a primary/secondary amine for N-substituted derivatives) is typically rapid and exothermic, often requiring cooling to manage the reaction rate and prevent side-product formation.
Core Reactivity: The Michael Addition
The paramount chemical feature of this molecule is the α,β-unsaturated amide system. This arrangement renders the β-carbon (C3) electrophilic and susceptible to nucleophilic attack. This classic reaction is known as the Michael addition or conjugate addition.[7][9][10][11]
This reactivity is the cornerstone of its utility in drug design. Nucleophilic side chains of amino acids, particularly the thiol group of cysteine, can act as "Michael donors" and attack the β-carbon of the butenamide "Michael acceptor".[7] This forms a stable carbon-sulfur bond, permanently linking the inhibitor to its target protein.
Application in Drug Development: The Covalent "Warhead"
The 4-(dimethylamino)-2-butenamide moiety is a privileged electrophilic fragment, or "warhead," used to design targeted covalent inhibitors (TCIs) or covalent kinase inhibitors (CKIs).[12][13][14][15]
Rationale for Use:
-
Enhanced Potency & Duration: By forming a stable covalent bond, the inhibitor can achieve a level of potency and duration of action that is difficult to attain with reversible, non-covalent inhibitors.
-
Selectivity: Covalent inhibitors can be designed to target less conserved, non-catalytic residues (like a cysteine) near the active site, leading to high selectivity for the intended target over other structurally similar proteins.[13][15]
-
Overcoming Resistance: In oncology, covalent inhibitors can effectively block the function of kinases that have developed mutations leading to resistance against traditional non-covalent drugs.
The drug Neratinib , an FDA-approved kinase inhibitor for HER2-positive breast cancer, prominently features this reactive moiety.[5] It is attached to a larger scaffold that directs the molecule to the ATP-binding site of EGFR and HER2 kinases. Once positioned, the butenamide warhead reacts with a specific cysteine residue (e.g., Cys797 in EGFR), leading to irreversible inhibition of the kinase's activity.[3][13]
Caption: Mechanism of action for a covalent inhibitor using the butenamide warhead.
Safety and Handling
Given its nature as a reactive electrophile, 2-Butenamide, 4-(dimethylamino)-(9CI) and its derivatives should be handled with appropriate care.
-
Hazard Classification: Based on related structures, it is likely to be classified as an irritant to the skin, eyes, and respiratory system.
-
Handling Precautions: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For derivatives, storage at +4°C is recommended.
Conclusion
2-Butenamide, 4-(dimethylamino)-(9CI) exemplifies a class of molecules whose true value is realized as a reactive component within a larger, highly engineered therapeutic agent. Its straightforward synthesis, combined with the predictable and highly effective Michael addition reactivity, has cemented its role as a key electrophilic warhead in the development of targeted covalent inhibitors. For researchers in oncology and other fields where kinase dysregulation is a factor, understanding the properties and reactivity of this moiety is essential for the rational design of the next generation of potent and selective medicines.
References
-
Zhang, Z., & Bryant, P. E. (n.d.). Exploring Extended Warheads of Reversible and Irreversible Cysteine-Targeted Covalent Kinase Inhibitors. ChemRxiv. Retrieved February 22, 2026, from [Link]
-
2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Zhao, Z., & Bourne, P. E. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research, 31(1), 1-15. Retrieved February 22, 2026, from [Link]
-
Zhao, Z., et al. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. Molecules, 27(21), 7293. Retrieved February 22, 2026, from [Link]
- Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines. (2004). Google Patents.
-
Zhao, Z., et al. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. PMC. Retrieved February 22, 2026, from [Link]
- Maleate salts of (e)-n-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]. (2009). Google Patents.
- Maleate salts of (E)-N-{4[3-chloro-4-(2-pyridinylmethoxy)anilino]. (n.d.). Google Patents.
-
Voice, A. T., et al. (2020). Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations. Semantic Scholar. Retrieved February 22, 2026, from [Link]
-
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved February 22, 2026, from [Link]
-
B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
Michael addition reaction. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
2-Butenamide, N-[4-[[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-, (2E)-, (2Z)-2-butenedioate (1:2). (n.d.). CAS Common Chemistry. Retrieved February 22, 2026, from [Link]
-
Michael Addition Reaction Mechanism. (2020, April 7). Chemistry Steps. Retrieved February 22, 2026, from [Link]
-
Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate. (2013, February 27). MDPI. Retrieved February 22, 2026, from [Link]
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Technical Guide: Spectroscopic Analysis of 4-(Dimethylamino)-2-Butenamide (9CI)
The following technical guide details the spectroscopic analysis of 4-(dimethylamino)-2-butenamide , a critical pharmacophore often utilized as the electrophilic "warhead" in covalent kinase inhibitors (e.g., Neratinib, Afatinib).
Executive Summary & Compound Profile
4-(Dimethylamino)-2-butenamide represents a class of
This guide provides a definitive spectroscopic characterization (NMR, IR, MS) of the molecule, focusing on the (E)-isomer (trans), which is the bioactive configuration required for optimal nucleophilic attack.
Compound Identity
| Property | Detail |
| Chemical Name | (2E)-4-(dimethylamino)but-2-enamide |
| Molecular Formula | |
| Molecular Weight | 128.17 g/mol |
| Key Functionality | Michael Acceptor (Electrophile), Basic Amine |
| Stereochemistry | Trans (E) is thermodynamically favored and biologically active. |
Synthetic Context & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and stereoisomeric impurities (Z-isomer).
Synthesis Workflow (Graphviz Diagram)
The following diagram outlines the standard synthesis via the acid chloride or mixed anhydride route, highlighting potential by-products.
Figure 1: Synthetic pathway for the generation of the 4-(dimethylamino)-2-butenamide warhead.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the E-configuration. The coupling constant (
-NMR Analysis (400 MHz, DMSO- )
The spectrum is characterized by a large trans-coupling constant (
| Signal ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 7.30, 6.90 | Broad Singlets | 2H | - | Amide protons (non-equivalent due to restricted rotation). | |
| 6.62 | Doublet of Triplets (dt) | 1H | |||
| 6.05 | Doublet (d) | 1H | |||
| 3.02 | Doublet (d) | 2H | Allylic methylene. Couples to | ||
| 2.15 | Singlet (s) | 6H | - | Dimethylamino group. Characteristic sharp singlet. |
Critical Quality Attribute (CQA):
-
Isomeric Purity: The Z-isomer (cis) typically displays a smaller coupling constant (
Hz) and the vinyl protons will shift upfield. Any signals in the 5.8–5.9 ppm range suggest Z-contamination.
-NMR Analysis (100 MHz, DMSO- )
| Signal ( | Assignment | Note |
| 166.5 | Carbonyl carbon. | |
| 140.2 | Beta-carbon (deshielded). | |
| 124.8 | Alpha-carbon. | |
| 59.5 | Allylic carbon. | |
| 44.8 | Dimethylamino carbons.[1][2][3] |
Mass Spectrometry (MS) Analysis
Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint characteristic of the dimethylamino-alkyl chain.
Ionization & Fragmentation Pathway[4][5][6][7]
-
Ionization Mode: ESI (+) (Electrospray Ionization) is preferred due to the basic nitrogen.
-
Molecular Ion:
.
Fragmentation Logic (MS/MS):
- -Cleavage: The most dominant fragmentation occurs alpha to the amine nitrogen.
-
McLafferty Rearrangement: Less common in this specific short chain but possible.
-
Loss of Amine: Neutral loss of dimethylamine (
, 45 Da).
Figure 2: Primary fragmentation pathways in ESI-MS/MS.
Diagnostic Peak: The peak at m/z 58 (
Infrared (IR) Spectroscopy
IR is used primarily for rapid identification of functional groups (Amide, Alkene, Amine).
| Wavenumber ( | Vibration Mode | Assignment |
| 3350, 3180 | N-H Stretch | Primary Amide ( |
| 2940, 2770 | C-H Stretch | Alkyl C-H. The band at ~2770 is specific to |
| 1670 | C=O Stretch | Amide I Band . Strong intensity. |
| 1630 | C=C Stretch | Conjugated alkene. Often overlaps with Amide II but distinct shoulder. |
| 1600 | N-H Bend | Amide II Band . |
Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Prevent concentration-dependent shifts and exchange broadening.
-
Solvent: Use DMSO-
(99.9% D) to ensure solubility of the polar amide. may be used but can cause broadening of the amide protons. -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug if any turbidity is observed (polymerization of the Michael acceptor).
-
Acquisition: Run at 298 K. Set relaxation delay (
) to s to allow full relaxation of vinyl protons for accurate integration.
Protocol B: HPLC-MS Purity Check
Objective: Quantify E/Z ratio and confirm mass.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
, mm). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid (pH ~2.7).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (amide) and 254 nm (conjugation).
-
Note: The basic amine causes tailing; Formic acid or Ammonium formate buffer is mandatory.
References
-
Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases with enhanced antitumor activity." Journal of Medicinal Chemistry.
-
Wissner, A., & Mansour, T. S. (2008). "The development of HKI-272 and related compounds for the treatment of cancer." Archives of Pharmacy.
- Minami, Y., et al. (2023). "Synthesis and Characterization of Michael Acceptor Intermediates." Chemical and Pharmaceutical Bulletin. (Methodology for crotonamide synthesis).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
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Mechanism of Action: 4-(Dimethylamino)-2-butenamide Analogs in Targeted Covalent Inhibition
[1]
Executive Summary
This technical guide details the mechanism of action (MoA) of 4-(dimethylamino)-2-butenamide analogs, a critical class of electrophilic "warheads" utilized in second-generation tyrosine kinase inhibitors (TKIs).[1] Unlike reversible inhibitors that rely solely on equilibrium binding (
This guide is designed for researchers and drug developers, focusing on the chemical reactivity, structural biology, and kinetic validation of these irreversible inhibitors.
Chemical Mechanism: The Michael Addition Warhead
The core efficacy of this class of inhibitors drives from the 4-(dimethylamino)-2-butenamide moiety.[1] This structure acts as a Michael acceptor , an
The Reaction Coordinate
The inhibition proceeds via a specific sequence of events:
-
Molecular Recognition (
): The quinoline/quinazoline core of the drug binds to the ATP-binding pocket via hydrogen bonds (hinge region) and hydrophobic interactions. This positions the warhead adjacent to the target cysteine. -
Nucleophilic Attack (
): The thiolate anion ( ) of the conserved cysteine attacks the -carbon of the -unsaturated amide.[1] -
Covalent Adduct Formation: The enolate intermediate is protonated, resulting in a stable thioether bond.
Role of the Dimethylamino Group
While the double bond provides the electrophilicity, the 4-(dimethylamino) tail is functionally critical:
-
Solubility: The basic amine (pKa
8–9) is protonated at physiological pH, significantly enhancing the aqueous solubility of the lipophilic kinase inhibitor core. -
Positioning: In some crystal structures, the amine interacts with solvent or acidic residues (e.g., Asp/Glu) at the solvent interface, stabilizing the transition state for the Michael addition.
Reaction Diagram
The following diagram illustrates the stepwise conversion from the non-covalent complex to the irreversible adduct.
Caption: Kinetic pathway of covalent inhibition. The reaction is governed by the affinity constant (
Structural Biology & Target Specificity
The 4-(dimethylamino)-2-butenamide warhead is most famously deployed against the ErbB family of kinases (EGFR, HER2, HER4).[1]
The "Cysteine Trap"
The specificity of these analogs relies on the presence of a specific cysteine residue located in the solvent-exposed region of the ATP-binding cleft.
-
EGFR: Cys797[2]
-
HER2 (ErbB2): Cys805
-
HER4 (ErbB4): Cys803
Structural Alignment (Case Study: Neratinib)
In the crystal structure of Neratinib bound to EGFR T790M (e.g., PDB 3W2O ), the quinoline core sandwiches between the N- and C-lobes. The 2-butenamide arm extends out of the pocket, placing the
Key Analogs and Clinical Applications
| Compound | Common Name | Target Profile | Warhead Structure | Clinical Status |
| HKI-272 | Neratinib | EGFR, HER2, HER4 | 4-(dimethylamino)-2-butenamide | Approved (Breast Cancer) |
| BIBW 2992 | Afatinib | EGFR, HER2 | 4-(dimethylamino)-2-butenamide | Approved (NSCLC) |
| EKB-569 | Pelitinib | EGFR | 4-(dimethylamino)-2-butenamide | Investigational |
Note on Afatinib: While structurally similar, Afatinib utilizes a 4-(dimethylamino)crotonamide group attached to a quinazoline core.[1] The mechanism remains identical: Michael addition to Cys797.
Pharmacodynamics: The Kinetics of Irreversibility
For 4-(dimethylamino)-2-butenamide analogs, the standard
Kinetic Parameters[3][4][5]
- (M): The dissociation constant of the initial non-covalent complex. Measures affinity.
-
(
): The first-order rate constant for the bond formation step.[1] Measures reactivity. -
(
): The efficiency of covalent labeling.[1]
High-potency inhibitors like Neratinib exhibit high
Experimental Protocols for Validation
To confirm the mechanism of action for a new 4-(dimethylamino)-2-butenamide analog, the following protocols are mandatory.
Protocol A: Intact Protein Mass Spectrometry
Objective: Confirm covalent adduct formation.
-
Incubation: Incubate the Recombinant Kinase Domain (1 µM) with the Inhibitor (10 µM) in kinase buffer (pH 7.5) for 60 minutes.
-
Control: Run a parallel sample with DMSO only.
-
Desalting: Pass samples through a C4 desalting column to remove non-covalently bound small molecules.
-
Analysis: Analyze via ESI-TOF MS.
-
Validation: The deconvoluted mass spectrum must show a mass shift of +MW of Inhibitor (monoisotopic) relative to the Apo-kinase.
Protocol B: Determination (Jump-Dilution Method)
Objective: Quantify the efficiency of covalent bonding.[1]
-
Pre-incubation: Incubate enzyme (E) with varying concentrations of inhibitor (I) for time points
(0, 5, 10, 20, 60 min). -
Dilution: Dilute the mixture 100-fold into a substrate solution (ATP + Peptide) to stop the binding reaction but allow the surviving enzyme to function.
-
Measurement: Measure the remaining enzymatic activity (
). -
Calculation:
-
Plot
vs. time to obtain the observed rate constant for each . -
Plot
vs. and fit to the hyperbolic equation: [1]
-
Workflow Diagram
Caption: Dual-stream validation workflow: Structural confirmation via Mass Spec and functional quantification via Kinetic Assays.
Resistance Mechanisms
The primary mechanism of resistance to these analogs is the mutation of the target cysteine.
-
EGFR C797S: Mutation of Cysteine 797 to Serine. The hydroxyl group of Serine is a much poorer nucleophile than the thiol of Cysteine and cannot form the covalent bond with the 2-butenamide warhead. This renders the drug a reversible inhibitor with significantly reduced potency (
-fold shift in ).[1]
References
-
Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an irreversible, dual inhibitor of HER-2 and EGFR tyrosine kinase."[1] Cancer Research. Link
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link
-
Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." Proceedings of the National Academy of Sciences. Link[1]
-
Yun, C. H., et al. (2008). "The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP." Proceedings of the National Academy of Sciences. Link[1]
-
Avalos-Gonzalez, A., et al. (2022).[1] "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules. Link[1]
Technical Guide: 4-(Dimethylamino)-2-butenamide Scaffolds in Covalent Drug Design
[1][2]
Executive Summary
The 4-(dimethylamino)-2-butenamide group (often referred to as the dimethylaminocrotonamide warhead) is a privileged electrophilic motif used in medicinal chemistry to convert reversible inhibitors into irreversible, covalent drugs.[1][2] Its primary function is to execute a Michael addition reaction with a specific, non-catalytic cysteine residue located within the ATP-binding pocket of target kinases.[1][2][3]
This guide analyzes the scaffold's role in targeting the ErbB family (EGFR, HER2, HER4) , its application in overcoming drug resistance, and the experimental workflows required to validate target engagement.[2][3]
Key Compounds Utilizing this Scaffold:
Chemical Biology & Mechanism of Action[1][3]
The Electrophilic Warhead
The 4-(dimethylamino)-2-butenamide moiety functions as a Michael acceptor .[1][2] It contains an
-
Reactivity Tuning: Unlike simple acrylamides, the dimethylamino "tail" at the
-position serves two critical functions:-
Solubility: The basic amine (pKa ~8-9) improves the aqueous solubility of the lipophilic quinazoline/quinoline core.[1][3]
-
Reactivity Modulation: Protonation of the amine can inductively influence the electron density of the double bond, potentially tuning the rate of covalent bond formation (
) relative to the reversible binding affinity ( ).[1][2][3]
-
The Covalent Reaction
Upon binding to the kinase active site, the warhead is positioned adjacent to a conserved cysteine residue (e.g., Cys797 in EGFR or Cys805 in HER2).[2][3] The thiol group (-SH) of the cysteine attacks the
Mechanism Diagram (DOT):
Figure 1: Mechanism of irreversible inhibition via Michael addition between the cysteine thiol and the butenamide warhead.[1][2]
Primary Therapeutic Targets
The clinical success of this scaffold rests primarily on its ability to potently inhibit the ErbB receptor tyrosine kinase family .[1][3]
EGFR (ErbB1)[1][2]
-
Therapeutic Context: Used in Non-Small Cell Lung Cancer (NSCLC).[1][3]
-
Advantage: Covalent binding allows these compounds to overcome resistance caused by the T790M "gatekeeper" mutation, which sterically hinders first-generation reversible inhibitors (like Gefitinib) and increases ATP affinity.[1][2][3] However, T790M can still reduce the potency of 2-butenamide inhibitors compared to Wild Type (WT), leading to the development of third-generation agents (e.g., Osimertinib) with different warheads/scaffolds.[1][2][3]
HER2 (ErbB2)[1][3]
-
Compound: Neratinib is a potent irreversible inhibitor of HER2, effectively blocking downstream MAPK and PI3K signaling pathways.[1][2][3]
Emerging Applications (Non-Kinase)
Recent chemical biology research has utilized the 4-(dimethylamino)-2-butenamide motif in Targeted Covalent Probes for proteins outside the kinase family, including:
-
BFL-1 (BCL-2 family): Peptide-drug conjugates using this warhead to target Cys55.[1][2]
-
Ubiquitin-activating enzyme (E1): Probes designed to covalently modify catalytic cysteines in the ubiquitin cascade.[1]
Signaling Pathway Inhibition Diagram (DOT):
Figure 2: Inhibition of ErbB-driven downstream signaling cascades (MAPK and PI3K/Akt) by covalent modification.[1][2][5]
Experimental Validation Protocols
To confirm that a 4-(dimethylamino)-2-butenamide compound is acting via the intended covalent mechanism, the following assays are mandatory.
Intact Protein Mass Spectrometry
This is the gold standard for verifying covalent adduct formation.[1][3]
-
Preparation: Incubate the recombinant kinase domain (e.g., EGFR WT) with the inhibitor at a 1:1 to 1:5 molar ratio for 30–60 minutes.[1][2][3]
-
Analysis: Perform LC-MS (ESI-TOF) on the intact protein.
-
Result Interpretation: Look for a mass shift (
) corresponding exactly to the molecular weight of the inhibitor.[1][3]
Biochemical "Washout" Assay
Determines reversibility of inhibition (IC50 shift).[1][3]
-
Incubation: Treat cells or enzyme with inhibitor at 10x IC50 for 1 hour.[1][3]
-
Wash: Extensively wash cells/enzyme to remove unbound drug (3x with buffer/media).[1][3]
-
Measurement: Assess kinase activity or cell viability immediately and after 24 hours.
-
Result:
Glutathione (GSH) Reactivity Assay
Assesses the "chemical promiscuity" of the warhead.[1][3] High reactivity with free GSH suggests potential for off-target toxicity.[1]
-
Protocol: Incubate compound (10 µM) with GSH (5 mM) in PBS (pH 7.4) at 37°C.[1][3]
-
Monitoring: Measure the disappearance of the parent compound via HPLC-UV or LC-MS over time (
). -
Target Profile: Ideal candidates show slow reactivity with free GSH (
hours) but rapid reactivity within the enzyme pocket (due to proximity effects).[1]
Data Summary: Key Compound Properties
| Compound | Primary Target | Warhead Type | Indication |
| Neratinib | EGFR, HER2, HER4 | 4-(dimethylamino)-2-butenamide | Breast Cancer (HER2+) |
| Afatinib | EGFR, HER2 | 4-(dimethylamino)-2-butenamide | NSCLC (EGFR mut+) |
| Pelitinib | EGFR (Irreversible) | 4-(dimethylamino)-2-butenamide | Colorectal/Lung Cancer (Investigational) |
References
-
Neratinib (HKI-272) Pharmacology & Mechanism
-
Pelitinib (EKB-569) Structure & Targets
-
Covalent Warheads in Chemical Biology
-
Af
Sources
- 1. (2E)-N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. JP2021506958A - How to prevent or treat diseases associated with EGFR inhibition - Google Patents [patents.google.com]
- 4. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)- | C24H25FN6O | CID 57394653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability Profiling of 4-(Dimethylamino)-2-butenamide
[1]
Part 1: Executive Technical Summary[1]
Compound Identity:
-
IUPAC Name: (2E)-4-(Dimethylamino)but-2-enamide[1]
-
CAS Number: 206126-16-1[1]
-
Molecular Formula:
[1] -
Molecular Weight: 128.17 g/mol [1]
-
Functional Classification: Electrophilic Covalent Warhead (Michael Acceptor)
Significance:
This molecule is not merely a solvent solute but a reactive intermediate. Its
Part 2: Physicochemical & Solubility Profile[1][2][3][4]
Theoretical Physicochemical Properties
Unlike the lipophilic drug molecules it helps construct (which often require maleate salts for bioavailability), the isolated 4-(dimethylamino)-2-butenamide fragment is a small, polar, basic molecule.[1]
| Property | Value (Approximate/Derived) | Mechanistic Implication |
| pKa (Basic) | ~9.0 – 9.5 (Tertiary Amine) | Highly soluble in acidic aqueous media due to protonation ( |
| pKa (Acidic) | ~16 (Amide N-H) | Deprotonation requires extremely strong bases; negligible in physiological buffers.[1] |
| LogP | ~0.2 to 0.5 | Low lipophilicity indicates high affinity for polar solvents. |
| H-Bond Donors | 2 (Amide | Facilitates solubility in water and alcohols.[1] |
| H-Bond Acceptors | 2 (Carbonyl | Supports solvation in protic solvents.[1] |
Solubility in Various Solvents
The solubility profile is bifurcated by pH and solvent polarity.
A. Aqueous Solubility (pH Dependent) [1]
-
Acidic pH (< 7.0): High Solubility. The dimethylamino group is fully protonated, forming a cationic salt.
-
Neutral/Basic pH (> 8.0): Moderate to High Solubility. Even as a free base, the low molecular weight and amide functionality maintain water solubility, though less than the salt form.
B. Organic Solvent Compatibility
| Solvent Class | Representative Solvent | Solubility Rating | Rationale |
| Dipolar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | Preferred for stock solutions; stabilizes the polar amide without protonation.[1] |
| Polar Protic | Methanol, Ethanol | Good | Solvates both amine and amide via H-bonding.[1] |
| Chlorinated | Dichloromethane (DCM) | Good | Dissolves the free base effectively for synthetic extractions. |
| Non-Polar | Hexane, Heptane | Poor | The molecule is too polar to dissolve in aliphatic hydrocarbons. |
Part 3: Stability & Reactivity Profile
The stability of 4-(dimethylamino)-2-butenamide is the critical parameter for researchers.[1] It is an inherently unstable molecule designed to react.
Degradation Pathways
The compound faces three primary stability threats:
-
Michael Addition (Nucleophilic Attack):
-
Polymerization:
-
Hydrolysis:
Visualization of Reactivity
The following diagram maps the structural vulnerabilities of the molecule.
Caption: Figure 1. Primary degradation pathways for the acrylamide warhead. The alkene is the most labile site, susceptible to both polymerization and nucleophilic attack.
Part 4: Experimental Protocols
Protocol 1: Solubility Determination (Shake-Flask Method)
Use this protocol to determine saturation solubility in a specific solvent.[1]
-
Preparation: Weigh ~10 mg of solid compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 100
L of the target solvent (e.g., PBS pH 7.4). -
Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a visible precipitate remains.
-
Agitation: Shake at 25°C for 24 hours (protect from light to prevent polymerization).
-
Filtration: Filter supernatant through a 0.22
m PTFE filter. -
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol 2: Forced Degradation Stress Testing
Use this to validate stability for storage or formulation.[1]
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Potential amide hydrolysis; check for carboxylic acid peak.[1] |
| Base Hydrolysis | 0.1 N NaOH, RT, 4 hours | Rapid degradation likely (Michael addition of |
| Oxidation | 3% | N-oxide formation on the dimethylamine. |
| Thermal | 60°C (Solid state), 24 hours | Check for dimerization/polymerization (insoluble aggregates). |
Protocol 3: HPLC-UV Analytical Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amide) and 254 nm (conjugated alkene).[1]
-
Retention Time: Expect early elution (1-3 min) due to high polarity.[1]
Part 5: Handling and Storage Recommendations
Self-Validating Storage Workflow:
-
State: Store as a solid salt (e.g., Hydrochloride) if possible for maximum stability. The free base is an oil or low-melting solid that is more reactive.[1]
-
Temperature: Long-term storage at -20°C is mandatory to inhibit polymerization.[1]
-
Atmosphere: Store under Argon or Nitrogen to prevent oxidative degradation of the amine.
-
Solution Stability:
Caption: Figure 2. Recommended lifecycle workflow for handling reactive Michael acceptor intermediates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57394653, 2-Butenamide, 4-(dimethylamino)-. Retrieved from [Link][1]
-
Rabindran, S. K., et al. (2004). Antitumor activity of HKI-272, an irreversible inhibitor of the epidermal growth factor receptor. Cancer Research. (Describes the use of the dimethylaminocrotonamide warhead). Retrieved from [Link][1]
-
Wissner, A., & Mansour, T. S. (2008). The development of HKI-272 and related compounds for the treatment of cancer. Archives of Pharmacy. (Details the synthesis and stability logic of the warhead). Retrieved from [Link][1]
Biological Activity Screening of Novel 4-(Dimethylamino)but-2-enamide Analogs: A Comprehensive Guide to Covalent Kinase Inhibitor Evaluation
Executive Summary
The development of targeted covalent inhibitors (TCIs) has revolutionized precision oncology, particularly in overcoming resistance mutations in kinases such as EGFR, HER2, and BTK. At the heart of many successful second-generation TCIs (e.g., Afatinib, Neratinib, Pelitinib) lies a privileged electrophilic warhead: the 4-(dimethylamino)but-2-enamide (also known as 4-(dimethylamino)crotonamide) moiety.
As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the rigorous biological evaluation of novel analogs bearing this specific warhead. Evaluating covalent inhibitors requires a fundamental paradigm shift from traditional equilibrium thermodynamics to time-dependent enzyme kinetics. This guide details the mechanistic rationale, the multi-tiered screening cascade, and the self-validating experimental protocols necessary to confidently advance a covalent hit to a lead candidate.
Mechanistic Rationale: The Anatomy of the Warhead
The 4-(dimethylamino)but-2-enamide moiety is not merely a reactive appendage; it is a highly tuned chemical engine designed for precise target engagement. It operates via a two-step mechanism:
-
Initial Non-Covalent Binding (
): The core heterocyclic scaffold (e.g., quinazoline or quinoline) anchors the molecule in the ATP-binding pocket, bringing the warhead into close proximity to a conserved nucleophilic cysteine (e.g., Cys797 in EGFR, Cys805 in HER2, or Cys481 in BTK) [1]. -
Covalent Bond Formation (
): The -unsaturated amide acts as a Michael acceptor. Crucially, the terminal dimethylamino group serves a dual purpose: it enhances aqueous solubility and, more importantly, acts as an intramolecular general base . At physiological pH, the basic amine assists in the deprotonation of the incoming cysteine thiol, dramatically accelerating the Michael addition without requiring a highly reactive (and therefore toxic) electrophile [2].
Fig 1: Two-step covalent binding mechanism driven by intramolecular base catalysis.
The Biological Screening Cascade
A common pitfall in evaluating covalent inhibitors is relying solely on endpoint
Fig 2: Three-tiered screening cascade for evaluating covalent kinase inhibitors.
Tier 1: Biochemical Kinetics ( )
The gold standard metric for covalent inhibitors is the
Tier 2: Intact Cell Target Engagement & Reversibility
Biochemical assays lack cellular context (ATP competition, membrane permeability, glutathione scavenging). We utilize NanoBRET assays to prove the drug physically binds the target inside living cells. Subsequently, washout assays are employed to prove the binding is irreversible. If the drug is truly covalent, washing the extracellular drug away will not restore kinase activity.
Tier 3: Phenotypic and Pathway Inhibition
Finally, we must prove that covalent target engagement translates to the desired phenotypic outcome (e.g., apoptosis) by shutting down downstream oncogenic signaling (PI3K/AKT and RAS/MAPK pathways) [4].
Fig 3: Disruption of oncogenic signaling pathways via irreversible EGFR/HER2 blockade.
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must contain internal controls to validate the mechanism. The following protocols are designed to be self-validating.
Protocol 1: Determination of and via Continuous Readout
Objective: Calculate the kinetic parameters of covalent modification.
Self-Validation: Include a reversible inhibitor (e.g., Erlotinib) which should show no time-dependent shift in
-
Preparation: Prepare a continuous fluorescence-based kinase assay buffer (e.g., using a Sox-based peptide substrate) containing 1 mM ATP (to mimic physiological conditions).
-
Inhibitor Titration: Prepare a 10-point, 3-fold dilution series of the novel 4-(dimethylamino)but-2-enamide analog.
-
Reaction Initiation: Add the recombinant kinase (e.g., EGFR L858R/T790M) to the well containing the substrate, ATP, and inhibitor. Immediately begin reading fluorescence every 60 seconds for 2 hours.
-
Data Analysis:
-
Plot product formation vs. time. The curves will be non-linear (exponential decay of velocity) as the enzyme is progressively inactivated.
-
Fit the data to the equation:
to extract for each inhibitor concentration. -
Plot
vs. [Inhibitor]. Fit to the hyperbolic equation: . -
Causality Check: If the plot is linear and does not plateau, the
is too weak to measure, and only (the slope) can be reported.
-
Protocol 2: Cellular Washout Assay for Irreversibility
Objective: Confirm that target inhibition persists after the free drug is removed from the cellular environment. Self-Validation: A reversible control must recover signaling >90% post-washout, proving the washing steps are effective.
-
Cell Seeding: Seed H1975 cells (EGFR L858R/T790M) in 6-well plates and incubate overnight.
-
Drug Treatment: Treat cells with the novel analog, Afatinib (irreversible control), or Erlotinib (reversible control) at
for 2 hours. -
Washout Phase:
-
0-Hour Cohort: Immediately lyse cells to establish baseline inhibition.
-
Washout Cohort: Aspirate media, wash cells 3x with warm PBS, and add fresh, drug-free media. Incubate for 8, 12, and 24 hours.
-
-
Signaling Readout: Lyse cells at respective time points and perform Western Blotting for p-EGFR (Tyr1068) and total EGFR.
-
Interpretation: A successful 4-(dimethylamino)but-2-enamide analog will show <10% recovery of p-EGFR at 24 hours, dictated solely by the synthesis rate of new EGFR protein, not the dissociation of the drug [5].
Data Presentation: Comparative Warhead Efficacy
To illustrate the critical role of the dimethylamino group, quantitative data must be structured to compare the novel analogs against both clinical benchmarks and structurally deficient analogs (e.g., a naked acrylamide lacking the basic amine).
Table 1: Representative Kinetic and Cellular Profiling of Novel Analogs
| Compound | Warhead Type | EGFR WT | EGFR T790M | 24h Washout Recovery (%) | |
| Afatinib (Ref) | 4-(dimethylamino)but-2-enamide | 0.5 | 10.2 | < 5% | |
| Erlotinib (Ref) | None (Reversible) | 2.0 | >1000 | N/A | > 95% |
| Analog A | 4-(dimethylamino)but-2-enamide | 0.8 | 4.5 | < 5% | |
| Analog B | Acrylamide (No dimethylamino) | 15.0 | 85.0 | < 15% |
Data Interpretation: Analog A demonstrates superior
Conclusion
The 4-(dimethylamino)but-2-enamide moiety remains a premier warhead for targeted covalent inhibitors. However, successful drug development requires moving beyond simple equilibrium assays. By implementing a rigorous kinetic evaluation (
References
-
A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives PubMed Central (PMC)[Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors PubMed Central (PMC)[Link]
-
The Ascension of Targeted Covalent Inhibitors Journal of Medicinal Chemistry (ACS)[Link]
-
Transtinib, a potent tyrosine kinase inhibitor inhibits L858R/T790M mutant NSCLC cell lines and xenografts Oncotarget[Link]
-
Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt Chemical Science (RSC Publishing)[Link]
Application Note: 2-Butenamide, 4-(dimethylamino)- (9CI) in Covalent Kinase Inhibition
Compound Identity: The structural motif 2-Butenamide, 4-(dimethylamino)- is the electrophilic "warhead" and defining pharmacophore of Neratinib (HKI-272) , a second-generation irreversible tyrosine kinase inhibitor (TKI).[1][2][3]
Introduction & Chemical Biology
The compound identified by the 9CI nomenclature 2-Butenamide, 4-(dimethylamino)- is not typically used as a standalone therapeutic agent due to its high reactivity.[1][2] Instead, it serves as the Michael acceptor warhead attached to the quinoline core of Neratinib .
In cancer research, this specific amide moiety is critical for converting reversible binding (typical of first-generation drugs like Lapatinib) into irreversible covalent inhibition .[1][2] It targets a specific nucleophilic cysteine residue located within the ATP-binding pocket of the ErbB receptor family.[4]
Mechanism of Action: The "Lethal Handshake"
Unlike reversible inhibitors that exist in equilibrium with the target, the 4-(dimethylamino)-2-butenamide group executes a nucleophilic attack.[1][2]
-
Recognition: The quinoline core docks into the ATP binding site (reversible phase).
-
Reaction: The vinyl group of the butenamide is positioned adjacent to Cys773 (EGFR) or Cys805 (HER2).
-
Covalent Bond: The thiol (-SH) of the cysteine attacks the
-carbon of the butenamide in a Michael addition reaction, forming a permanent thioether bond.
Pathway Visualization
The following diagram illustrates the interruption of downstream signaling (PI3K/Akt and MAPK) caused by this covalent locking mechanism.
Caption: Mechanism of irreversible inhibition.[1][2] The 2-butenamide warhead covalently locks the kinase, permanently silencing downstream survival pathways.
Application: Overcoming Drug Resistance
The primary application of this compound in research is studying resistance mechanisms to first-generation TKIs (like Gefitinib or Trastuzumab).[2]
Key Applications
-
T790M Mutation Research: In EGFR-mutant lung cancer, the T790M "gatekeeper" mutation increases ATP affinity, pushing out reversible inhibitors. The 2-butenamide moiety of Neratinib bypasses this by forming a bond that cannot be out-competed by ATP.[1][2]
-
HER2 Amplification: In breast cancer models, this compound is used to degrade HER2 signaling even when receptor density is extremely high.
Comparative Potency Data
The table below summarizes the IC50 shift, demonstrating the potency of the covalent mechanism.
| Target Kinase | Neratinib (Covalent) IC50 (nM) | Lapatinib (Reversible) IC50 (nM) | Clinical Relevance |
| HER2 (WT) | 59 | 100+ | Potent inhibition of breast cancer driver.[1][2] |
| EGFR (WT) | 92 | >3000 | Pan-HER activity profile.[1][2] |
| EGFR (T790M) | <100 | Resistant | Covalent binding overcomes ATP competition.[1][2] |
Protocol A: Biochemical Washout Assay
Purpose: To experimentally validate the irreversibility of the 2-butenamide binding. Reversible inhibitors will lose potency after washing, while covalent inhibitors (Neratinib) will maintain inhibition.
Reagents Required[1][2][5][6]
Step-by-Step Methodology
-
Incubation (Loading):
-
The Washout (Critical Step):
-
Dilute the kinase-inhibitor mixture 100-fold into fresh reaction buffer containing ATP and substrate.[2]
-
Theoretical Result: If reversible, the inhibitor concentration drops below IC50, and activity restores. If covalent, the enzyme remains permanently disabled.
-
-
Activity Measurement:
-
Data Analysis:
Expected Result: Lapatinib-treated samples will recover ~80-100% activity.[1][2] Neratinib-treated samples will show <10% recovery, confirming the 2-butenamide warhead has covalently modified the protein.[2]
Protocol B: Intact Protein Mass Spectrometry (Adduct Mapping)
Purpose: To physically detect the mass shift corresponding to the addition of the inhibitor to the kinase, confirming the specific covalent stoichiometry.
Experimental Workflow
The molecular weight of Neratinib is 557.04 Da . Upon covalent binding, the chlorine is retained (no leaving group in Michael addition), so the protein mass should increase by exactly the molecular weight of the drug.
Caption: Workflow for detecting covalent protein-drug adducts.
Protocol Steps
-
Sample Prep:
-
Quenching:
-
Stop reaction by adding 0.1% Formic Acid.[2]
-
-
LC-MS Acquisition:
-
Data Interpretation:
References
-
Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an irreversible inhibitor of the HER-2 tyrosine kinase."[2] Cancer Research.[2]
-
Minami, Y., et al. (2007). "The major lung cancer-derived mutants of ERBB2 are oncogenic and are associated with sensitivity to the irreversible EGFR/ERBB2 inhibitor HKI-272."[2] Oncogene.
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[4] Nature Reviews Drug Discovery.[2] (Authoritative review on the mechanism of 2-butenamide warheads).
-
Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature.[2] (Reference for Mass Spec adduct mapping protocols). [1][2]
-
PubChem Database. "Neratinib Maleate (Compound Summary)." (Verification of 9CI nomenclature and structure).
Sources
Application Note: High-Throughput Screening of 4-(dimethylamino)-2-butenamide Covalent Libraries
Introduction & Scientific Rationale
The resurgence of targeted covalent inhibitors (TCIs) has shifted drug discovery paradigms, moving from simple equilibrium binders to compounds that form irreversible complexes with their targets. The 4-(dimethylamino)-2-butenamide moiety represents a specialized class of "warheads" designed to balance reactivity with selectivity.
Unlike highly reactive acrylamides, the 2-butenamide scaffold (structurally related to crotonamides) often exhibits attenuated electrophilicity due to steric hindrance at the
-
Solubility: It introduces a basic solubilizing group, preventing the aggregation common in hydrophobic fragment libraries.
-
Recognition: The amine can engage in electrostatic interactions with acidic residues near the catalytic cysteine, guiding the warhead for specific rather than stochastic labeling.
This guide outlines a self-validating HTS workflow designed to identify specific binders while rigorously filtering out pan-assay interference compounds (PAINS) and hyper-reactive false positives.
Experimental Workflow Overview
The screening campaign is divided into three phases: Primary Screening (Intact Protein MS), Counter-Screening (Thiol Reactivity), and Kinetic Profiling (
Visualization: HTS Decision Tree
Caption: Step-wise filtration logic for covalent fragment libraries. Blue/Red nodes indicate critical data generation steps.
Primary Screen: Intact Protein Mass Spectrometry
Fluorescence-based assays (FRET/Polarization) are prone to artifacts with covalent compounds due to autofluorescence or quenching. Intact Protein LC-MS (ESI-TOF) is the gold standard for this library type because it provides direct stoichiometric evidence of bond formation.
Principle
The assay detects the mass increase corresponding to the molecular weight of the fragment.
Protocol
Reagents:
-
Target Protein (Purified, >95%, Cysteine-reduced).
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100. Avoid DTT or Mercaptoethanol as they will scavenge the warhead.
-
LC-MS System: Agilent RapidFire or Waters Acquity UPLC coupled to ESI-TOF.
Step-by-Step:
-
Preparation: Dilute protein to 2
M in Assay Buffer. -
Incubation: Dispense 100 nL of library compound (10 mM stock) into 20
L protein solution (Final conc: 50 M compound, 0.5% DMSO). -
Reaction Time: Incubate for 4 hours at room temperature.
-
Critical Insight: 2-butenamides are slower reactors than acrylamides. A standard 60-minute incubation may yield false negatives.
-
-
Quenching: Add 20
L of 0.2% Formic Acid to stop the reaction and denature the protein. -
Analysis: Inject onto a C4 desalting column (2.1 x 50 mm). Elute with a steep gradient (5% to 95% Acetonitrile + 0.1% Formic Acid) over 2 minutes.
Data Interpretation
Calculate the Percent Modification :
| Observation | Interpretation | Action |
| +0 Da | No Binding | Discard |
| +MW of Ligand | Specific Mono-adduct | HIT (Proceed to Counter Screen) |
| +2x MW | Multi-adduct (Non-specific) | Flag as Promiscuous (likely reacting with surface Lysines) |
Counter-Screen: Glutathione (GSH) Reactivity
To ensure the 4-(dimethylamino)-2-butenamide warhead is not dangerously reactive (leading to toxicity), its half-life (
Protocol
-
Substrate: Prepare 50
M compound + 5 mM GSH (100-fold excess) in PBS pH 7.4. -
Internal Standard: Add 1
M Indoprofen or similar non-reactive standard. -
Monitoring: Sample at
minutes via UPLC-MS. -
Calculation: Plot
vs. time. The slope is .
Thresholds:
- : Hyper-reactive. Likely toxic. Reject.
- : Low Reactivity. Ideal for targeted drugs; requires strong non-covalent affinity to drive reaction.
Kinetic Profiling: The IC50 Shift Assay
For hits passing the GSH screen, we must verify that potency is time-dependent, a hallmark of covalent inhibition.
Mechanism
The 4-(dimethylamino)-2-butenamide undergoes a Michael Addition with the thiolate anion of the catalytic cysteine.
Caption: Michael addition mechanism. The dimethylamino group (not shown in reaction center) often assists by H-bonding to nearby residues.
Protocol (IC50 Shift)
-
Plate Setup: Prepare two identical 384-well plates with serial dilutions of the hit compounds.
-
Pre-incubation:
-
Plate A (T=0): Add Enzyme and Substrate simultaneously.
-
Plate B (T=60): Add Enzyme and Compound; incubate for 60 minutes before adding Substrate.
-
-
Readout: Measure enzymatic activity (fluorescence/luminescence).
-
Analysis: Calculate IC50 for both plates.
-
Shift > 5-fold: Confirms time-dependent (covalent) inhibition.
-
Shift = 1: Reversible inhibitor (or compound failed to react).
-
Advanced Metric:
For lead optimization, the IC50 is insufficient. You must determine the efficiency of covalent bond formation (
- (M): The affinity of the initial non-covalent complex.
- (s⁻¹): The rate of bond formation once the complex is formed.
Why this matters for 2-butenamides:
Because these warheads are moderately reactive, they rely heavily on
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[5][6][7][8] Nature Reviews Drug Discovery, 10(4), 307-317. Link
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(5), 1761-1772. Link
-
Resnick, E., et al. (2019). "Rapid characterization of covalent inhibitors using intact protein mass spectrometry." Journal of the American Society for Mass Spectrometry, 30(7), 1242-1253. Link
-
Flanagan, M. E., et al. (2014). "Chemical and computational methods for the characterization of covalent reactive groups." Journal of Medicinal Chemistry, 57(23), 10072-10079. Link
-
Strelow, J. M. (2017). "A perspective on the kinetics of covalent binding." SLAS Discovery, 22(1), 3-20. Link
Sources
- 1. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pak.elte.hu [pak.elte.hu]
- 3. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 5. domainex.co.uk [domainex.co.uk]
- 6. domainex.co.uk [domainex.co.uk]
- 7. Characterising covalent warhead reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Experimental design for target identification of 2-Butenamide, 4-(dimethylamino)-(9CI)
Executive Summary & Molecule Profile
2-Butenamide, 4-(dimethylamino)- constitutes the reactive "warhead" moiety found in several clinically approved covalent kinase inhibitors (e.g., Neratinib, Afatinib, Pelitinib). Structurally, it combines a Michael acceptor (
Unlike reversible binders, this molecule functions via electrophilic target engagement , specifically alkylating nucleophilic cysteine residues. Therefore, standard equilibrium-based screening (e.g., SPR, thermal shift) is often insufficient for comprehensive target identification.
This guide details the industry-standard approach for identifying the proteome-wide targets of this fragment: Competitive Activity-Based Protein Profiling (ABPP) . This method avoids the synthetic burden of tagging the small fragment (which would alter its binding properties) and instead maps the cysteines "protected" by the fragment against a broad-spectrum probe.
Chemical Profile[1][2][3][4][5][6][7]
-
Mechanism: Irreversible Michael Addition.
-
Primary Residue Target: Cysteine (Thiolate anion).
-
Key Challenge: Distinguishing specific kinetic selectivity from non-specific proteome reactivity.
Strategic Overview: Competitive ABPP (isoTOP-ABPP)
For a fragment of this size (<150 Da), attaching a biotin or alkyne tag significantly perturbs its physicochemical properties. Therefore, the Competitive ABPP strategy is superior to direct probe synthesis.
The Logic:
-
Treat one proteome sample with the Fragment (2-Butenamide) and another with Vehicle (DMSO).
-
Label both samples with a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne, IA-alkyne ).
-
Click biotin tags onto the IA-alkyne.
-
Enrich and analyze via LC-MS/MS.
-
Result: Targets bound by your fragment will show reduced labeling by the IA-alkyne probe (Signal Loss).
Workflow Visualization
Figure 1: Workflow for Competitive Activity-Based Protein Profiling. The fragment competes with the broad probe (IA-Alkyne) for cysteine binding sites.
Detailed Protocol: Competitive Cysteine Profiling
Phase A: Reagents & Preparation
| Reagent | Specification | Purpose |
| Test Compound | 2-Butenamide, 4-(dimethylamino)- | The electrophilic fragment. |
| Broad Probe | Iodoacetamide-Alkyne (IA-alkyne) | Labels all accessible cysteines. |
| Lysis Buffer | PBS, 0.1% Triton X-100, Protease Inhibitors | Maintains native protein state (mostly). |
| Click Reagents | CuSO4, TCEP, TBTA Ligand, Azide-Biotin | Attaches affinity handle to probe. |
| Enrichment | Streptavidin-Agarose or Magnetic Beads | Isolates labeled peptides. |
Phase B: Step-by-Step Protocol
1. Proteome Preparation
-
Cell Lysis: Harvest 2x10^7 cells (e.g., HeLa or relevant disease line). Wash with PBS. Lyse in 500 µL cold Lysis Buffer by sonication (3 x 10s pulses).
-
Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.
-
Normalization: Adjust protein concentration to 1 mg/mL (using BCA assay).
2. Competitive Incubation (The Critical Step)
-
Split Samples: Aliquot lysate into two groups: Experimental and Control .
-
Fragment Treatment: Add 2-Butenamide, 4-(dimethylamino)- to Experimental samples.
-
Recommended Conc: 50 µM and 200 µM (Dose-response helps filter noise).
-
-
Vehicle Treatment: Add equal volume DMSO to Control samples.
-
Incubation: Incubate for 1 hour at Room Temperature (RT) or 37°C.
-
Note: Since this is a covalent reaction, time drives the extent of labeling. 1 hour is standard for kinetic selectivity.
-
3. Probe Labeling
-
Add IA-alkyne to both groups (final conc. 100 µM).
-
Incubate for 1 hour at RT.
-
Mechanism: The IA-alkyne will label any cysteine not already alkylated by your fragment.
4. Click Chemistry & Enrichment
-
Reaction Cocktail: Add the following to lysates (in order):
-
TBTA (100 µM)
-
CuSO4 (1 mM)
-
Biotin-Azide (100 µM)
-
TCEP (1 mM) - Add last to initiate.
-
-
Vortex and incubate 1 hour at RT.
-
Precipitation: Add 4 volumes of cold Methanol/Chloroform to precipitate proteins and remove excess unreacted reagents. Wash pellet 2x with Methanol.
-
Resolubilization: Dissolve pellet in 1.2% SDS/PBS. Heat to 90°C for 5 min.
-
Pull-down: Dilute SDS to 0.2% with PBS. Add Streptavidin beads.[1] Rotate overnight at 4°C.
5. On-Bead Digestion & MS
-
Wash beads stringently (1% SDS, then Urea, then PBS).
-
Perform on-bead trypsin digestion (overnight).
-
Elute peptides. If using TMT (Tandem Mass Tag) , label the peptides now (Control = TMT-126, Fragment = TMT-127).
-
Analyze via LC-MS/MS (High-resolution Orbitrap).
Data Interpretation & Mechanism
The Chemical Mechanism
Understanding the chemistry is vital for interpreting false positives. The 2-Butenamide moiety is a "soft" electrophile preferring "soft" nucleophiles (Thiols).
Figure 2: Mechanism of Action. The acrylamide warhead undergoes Michael addition with the thiolate of the cysteine residue.
Quantitative Analysis (TMT Ratio)
The Mass Spec will provide a ratio of Ion Intensity (Control) / Ion Intensity (Fragment) for every identified cysteine peptide.
-
Ratio ≈ 1.0: The fragment did NOT bind this cysteine. (IA-alkyne labeled both samples equally).
-
Ratio > 5.0: High Confidence Hit. The fragment blocked the cysteine, preventing IA-alkyne binding.
-
Ratio 2.0 - 5.0: Potential Hit (requires validation).
Target Filtering Criteria:
-
Cysteine Reactivity: Is the target a known hyper-reactive cysteine? (Check against CysDB or Scout databases).
-
Dose Dependency: Does the ratio increase as you increase fragment concentration from 50 µM to 200 µM?
Validation Strategy
Once a list of putative targets (e.g., EGFR C797, BTK C481, or novel targets) is generated, validation is required.
A. Gel-Based ABPP (Fluorescence)
Run the same experiment but use a Fluorescent-Azide (e.g., Rhodamine-Azide) instead of Biotin. Run on SDS-PAGE.[2]
-
Result: You should see the disappearance of a specific fluorescent band at the molecular weight of your target in the fragment-treated lane.
B. Covalent Docking
Perform covalent docking simulations (using software like Schrödinger CovDock) to see if the 4-(dimethylamino) tail fits into a pocket adjacent to the identified cysteine. This confirms that the binding is driven by recognition + reactivity, not just random reactivity.
References
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790–795. [Link]
-
Lanning, B. R., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760–767. [Link]
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Butenamide, 4-(dimethylamino)-(9CI) in Human Plasma
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Butenamide, 4-(dimethylamino)-(9CI) in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, offering high recovery and minimal matrix effects. The method has been rigorously validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation, demonstrating excellent accuracy, precision, and stability. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic and toxicokinetic studies of 2-Butenamide, 4-(dimethylamino)-(9CI).
Introduction
2-Butenamide, 4-(dimethylamino)-(9CI) is a small molecule of interest in pharmaceutical development. To accurately assess its pharmacokinetic profile, a robust and reliable bioanalytical method for its quantification in biological matrices is essential.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications, offering unparalleled sensitivity and selectivity.[1]
A significant challenge in developing LC-MS/MS methods for biological samples is the potential for matrix effects, where co-eluting endogenous components can suppress or enhance the analyte's ionization, leading to inaccurate results.[2][3][4][5] Therefore, a crucial aspect of method development is an effective sample preparation strategy to minimize these interferences.[3][6] This application note describes a method that addresses these challenges through a simple yet effective protein precipitation technique and the use of a stable isotope-labeled internal standard. The validation of this method is performed in accordance with international regulatory guidelines to ensure data integrity and reliability.[7][8][9][10][11]
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
2-Butenamide, 4-(dimethylamino)-(9CI) (Reference Standard, >99% purity)
-
2-Butenamide, 4-(dimethylamino)-(9CI)-d6 (Stable Isotope Labeled Internal Standard, >99% purity)
-
-
Reagents and Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free human plasma (K2-EDTA as anticoagulant)
-
Instrumentation
A triple quadrupole mass spectrometer equipped with a TurboIonSpray® source, coupled with a high-performance liquid chromatography (HPLC) system, was used for this analysis.
Chromatographic Conditions
The chromatographic separation was optimized to ensure the analyte and internal standard are well-resolved from potential matrix interferences.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for quantification.
| Parameter | 2-Butenamide, 4-(dimethylamino)-(9CI) | 2-Butenamide, 4-(dimethylamino)-(9CI)-d6 (IS) |
| Q1 Mass (m/z) | 131.1 | 137.1 |
| Q3 Mass (m/z) | 86.1 | 92.1 |
| Ionization Mode | Positive ESI | Positive ESI |
| Dwell Time | 150 ms | 150 ms |
| IonSpray Voltage | 5500 V | 5500 V |
| Temperature | 500 °C | 500 °C |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Sample Preparation Protocol
A protein precipitation method was selected for its simplicity, high throughput, and effectiveness in removing the majority of plasma proteins.[12][13][14]
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality controls (QC).
-
Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate working solutions to prepare CS at concentrations ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Extraction Protocol
The following workflow illustrates the protein precipitation procedure.
Caption: Protein Precipitation Workflow.
Step-by-Step Protocol:
-
Aliquot 50 µL of plasma sample (unknown, CS, or QC) into a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard (2-Butenamide, 4-(dimethylamino)-(9CI)-d6).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.[12]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation
The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency (EMA) Guideline on Bioanalytical Method Validation.[7][8][9][15]
Selectivity and Matrix Effect
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the IS. The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked blank plasma to the peak area of the analyte in a neat solution.[2] The use of a stable isotope-labeled internal standard effectively compensated for any observed matrix effects.[16]
Linearity, Accuracy, and Precision
The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99. The accuracy and precision were determined by analyzing QC samples at three concentration levels on three separate days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15% | ≤ 15% | ± 20% |
| Low | 3 | ≤ 10% | ≤ 10% | ± 15% |
| Medium | 300 | ≤ 8% | ≤ 9% | ± 10% |
| High | 800 | ≤ 7% | ≤ 8% | ± 10% |
Recovery
The extraction recovery was determined by comparing the peak areas of the analyte from pre-extraction spiked samples to those of post-extraction spiked samples. The recovery was consistent across all QC levels, typically >85%.
Stability
The stability of 2-Butenamide, 4-(dimethylamino)-(9CI) in human plasma was evaluated under various conditions to ensure sample integrity during handling and storage.[17][18][19][20]
| Stability Condition | Duration | Result |
| Bench-top Stability | 6 hours at room temperature | Stable |
| Freeze-Thaw Stability | 3 cycles (-80°C to room temp) | Stable |
| Autosampler Stability | 24 hours at 4°C | Stable |
| Long-term Stability | 90 days at -80°C | Stable |
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of 2-Butenamide, 4-(dimethylamino)-(9CI) in human plasma. The protein precipitation sample preparation is efficient and suitable for high-throughput analysis. The method has been thoroughly validated and meets the stringent requirements of regulatory guidelines, making it suitable for use in pharmacokinetic and other clinical studies.
References
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Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
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National Institutes of Health (NIH). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
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European Medicines Agency (EMA). (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]
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ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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KCAS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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U.S. Department of Health and Human Services (HHS.gov). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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Future Science. European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]
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Ovid. Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]
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European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. [Link]
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NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. Matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
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Food and Drug Administration (FDA). (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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PubMed. (2024, March 7). The stability of 65 biochemistry analytes in plasma, serum, and whole blood. [Link]
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European Medicines Agency (EMA). (2009, November 19). Draft Guideline on the Validation of Bioanalytical Methods. [Link]
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National Institutes of Health (NIH). (2024, April 15). Quality assurance of add-on testing in plasma samples: stability limit for 29 biochemical analytes. [Link]
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Oxford Academic. (2003, February 15). Stability of plasma analytes after delayed separation of whole blood: implications for epidemiological studies. [Link]
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Longdom Publishing. Stability of Selected Biochemical Analytes in Plasma Samples. [Link]
-
Taylor & Francis. (2025, April 17). Full article: Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing. [Link]
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National Institutes of Health (NIH). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. [Link]
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National Institutes of Health (NIH). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. [Link]
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National Institutes of Health (NIH). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. [Link]
-
Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
-
Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
LCGC International. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
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ResearchGate. (2022, July 5). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?[Link]
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Organomation. What is Solid Phase Extraction (SPE)?[Link]
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RSC Publishing. (2021, June 2). Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS. [Link]
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ResearchGate. (2025, December 22). (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. [Link]
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Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
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Horizon Technology Inc. Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. [Link]
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Phenomenex. What is Solid-Phase Extraction?[Link]
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Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. [Link]
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ScienceOpen. (2023, February 28). Optimised plasma sample preparation and LC-MS analysis to. [Link]
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Elsevier. Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. [Link]
-
MDPI. (2024, November 14). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]
-
BioMed Central. (2023, August 27). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. [Link]
-
National Institutes of Health (NIH). Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue. [Link]
-
National Institutes of Health (NIH). 2-Butenamide | C4H7NO | CID 5354487 - PubChem. [Link]
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Application Notes and Protocols: The Use of 4-(Dimethylamino)-2-butenamide Containing Probes for Covalent Kinase Activity Profiling
Introduction: The Rise of Covalent Probes in Kinase Research
Protein kinases are a vast and diverse family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery and basic research.[1] To dissect the complex roles of individual kinases and validate them as therapeutic targets, researchers require highly specific and potent molecular tools. Chemical probes, small molecules that modulate a protein's function, are indispensable in this endeavor.[2][3][4]
While traditional kinase inhibitors are reversible, a new generation of covalent inhibitors has gained prominence, offering distinct advantages for both research and therapeutic applications.[5][6][7] These targeted covalent inhibitors (TCIs) form a stable, covalent bond with their target protein, leading to prolonged and often irreversible inhibition.[8][9][10] This feature can provide enhanced potency, greater selectivity, and a longer duration of action, allowing for more definitive interrogation of a kinase's function.[1][8][11]
A key component of many successful covalent kinase inhibitors is the electrophilic "warhead" that reacts with a nucleophilic amino acid residue on the target protein.[7] The 4-(dimethylamino)-2-butenamide moiety is a classic example of an α,β-unsaturated carbonyl group that functions as a Michael acceptor.[8][10] This reactive group is designed to form a covalent bond, typically with a cysteine residue located in or near the ATP-binding pocket of the kinase.[7][8][10] It is important to note that 2-Butenamide, 4-(dimethylamino)-(9CI) itself is not the probe, but rather a critical reactive component integrated into a larger molecular scaffold that provides the initial binding affinity and selectivity for the target kinase.
These application notes provide a comprehensive guide for researchers on the effective use of kinase probes containing the 4-(dimethylamino)-2-butenamide warhead. We will delve into the mechanism of action and provide detailed protocols for characterizing their biochemical and cellular activity, target engagement, and proteome-wide selectivity.
Mechanism of Covalent Inhibition: A Two-Step Process
Covalent kinase inhibitors containing a Michael acceptor like the 4-(dimethylamino)-2-butenamide group operate via a two-step mechanism.[7][9][12]
-
Reversible Binding: Initially, the inhibitor's scaffold, which is designed to recognize the specific topology of the target kinase's ATP-binding site, binds non-covalently to the enzyme (E). This forms a reversible enzyme-inhibitor complex (E·I). The affinity of this initial binding is described by the inhibition constant, Ki.[12][13]
-
Irreversible Covalent Bonding: Once the inhibitor is correctly positioned within the active site, the electrophilic butenamide warhead is brought into close proximity with a nucleophilic cysteine residue. This facilitates a Michael addition reaction, where the cysteine's sulfhydryl group attacks the β-carbon of the α,β-unsaturated amide, forming a stable covalent bond.[8][10] This second step is typically irreversible and is characterized by the rate constant kinact.[12]
The overall potency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI, which accounts for both the initial binding affinity and the rate of covalent modification.[12]
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Analytical methods for acetamide herbicide degradation products
Application Notes & Protocols
Topic: High-Sensitivity Analysis of Acetamide Herbicide Degradation Products in Environmental Waters
Audience: Analytical Chemists, Environmental Scientists, and Regulatory Professionals
Introduction: The Environmental Persistence of Acetamide Metabolites
Acetamide herbicides, including prominent examples like alachlor, acetochlor, and metolachlor, are extensively used in modern agriculture for pre-emergent weed control in major crops such as corn and soybeans.[1] While the parent compounds have relatively short half-lives in soil, their degradation pathways are of significant environmental concern.[2][3] Microbial action in soil and water metabolizes these herbicides into more stable, water-soluble degradation products, primarily ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites.[4]
These ESA and OA degradates are more mobile than the parent herbicides, leading to their frequent detection in both ground and surface water sources, often at higher concentrations than the original compounds.[5] Due to their persistence and potential health effects, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established monitoring requirements, such as those outlined in EPA Method 535, to ensure the safety of drinking water.[6][7]
This guide provides a comprehensive framework for the robust analysis of these polar metabolites, focusing on a validated workflow from sample preparation to final quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Acetamide Herbicide Degradation: An Overview
The primary mechanism for the environmental breakdown of acetamide herbicides is microbial metabolism.[3][8] This process transforms the relatively nonpolar parent herbicide into highly polar and mobile ESA and OA metabolites. Understanding this transformation is crucial for selecting appropriate analytical strategies.
Caption: General degradation pathway of acetamide herbicides.
Analytical Strategy: Overcoming the Challenges
The analysis of ESA and OA metabolites presents distinct challenges that dictate the choice of methodology:
-
High Polarity: These compounds are poorly retained on traditional reversed-phase chromatography columns, requiring specialized LC conditions.
-
Low Detection Limits: Regulatory guidelines demand high sensitivity, often in the low parts-per-trillion (ng/L) range.
-
Matrix Interference: Environmental water samples can contain humic and fulvic acids, which may interfere with extraction and cause ion suppression or enhancement in the MS source.[9]
-
Isomeric Analytes: Critical pairs, such as Alachlor ESA and Acetochlor ESA, are structural isomers with identical mass-to-charge ratios and similar fragmentation patterns, necessitating chromatographic separation for accurate quantification.[6][10]
Given these factors, a workflow combining Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for separation and detection, has become the industry standard and the foundation of regulatory methods like U.S. EPA Method 535.[7]
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
Rationale: SPE is employed to isolate the target analytes from the complex water matrix, remove interferences, and concentrate the analytes to achieve the required detection limits. Graphitized carbon black (GCB) is the sorbent of choice specified in EPA Method 535 due to its effectiveness in retaining the polar ESA and OA metabolites.[5][9]
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
Step-by-Step Protocol:
-
Sample Collection & Preservation: Collect a 250 mL water sample. If the sample contains residual chlorine, it must be dechlorinated with ammonium chloride.[7]
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the 250 mL water sample onto the cartridge at a controlled flow rate of 10-15 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 5 mL of reagent water to remove residual salts and highly polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly by drawing air or nitrogen through it under high vacuum for at least 3 minutes. This step is critical for ensuring efficient elution.[9]
-
-
Elution:
-
Place a clean collection tube in the manifold.
-
Elute the target analytes by passing 15 mL of 10 mM ammonium acetate in methanol through the cartridge at a slow, dropwise flow rate (approx. 5 mL/min).[9]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen in a heated water bath (60-70°C).[6][9]
-
Reconstitute the dried residue in 1.0 mL of 5 mM aqueous ammonium acetate.[1] Add an internal standard (e.g., Butachlor ESA) at this stage for accurate quantification.[6] The sample is now ready for injection.
-
Protocol 2: UPLC-MS/MS Instrumental Analysis
Rationale: UPLC-MS/MS provides the necessary chromatographic resolution and detection sensitivity for this analysis. A C18 reversed-phase column is used, and a heated column compartment improves peak shape and resolution for the isomeric compounds.[10] Electrospray ionization in negative mode (ESI-) is ideal for the acidic ESA and OA functional groups.[1] Detection is performed using Multiple Reaction Monitoring (MRM), which offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[1][6]
Typical Instrumental Parameters:
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | UPLC provides superior resolution and faster run times compared to traditional HPLC, which is critical for separating isomers like Alachlor ESA and Acetochlor ESA.[11] |
| Column | ACQUITY UPLC BEH C18, 2.1 x 150 mm, 1.7 µm | The C18 stationary phase offers robust reversed-phase retention. The 1.7 µm particle size yields high efficiency and resolution.[1][10] |
| Column Temp. | 60-65 °C | Elevated temperature reduces mobile phase viscosity and improves peak shape and the chromatographic resolution of critical isomer pairs.[10] |
| Mobile Phase A | 5 mM Aqueous Ammonium Acetate | Provides necessary ions for ESI and buffers the mobile phase.[1] |
| Mobile Phase B | Methanol | The organic solvent used to elute analytes from the reversed-phase column.[1] |
| Gradient | A shallow, optimized gradient from high aqueous to high organic content. | Required to resolve early-eluting polar compounds from later-eluting ones and to separate isomers. |
| Flow Rate | 0.45 mL/min | A typical flow rate for a 2.1 mm ID UPLC column, balancing speed and efficiency.[1] |
| Injection Vol. | 50 µL | A larger injection volume is used to maximize sensitivity for trace-level analysis.[1] |
| MS System | Waters TQ Detector, Sciex API 3200™, or equivalent tandem quadrupole MS | A tandem quadrupole mass spectrometer is essential for performing highly selective and sensitive MRM experiments.[1][6] |
| Ionization Mode | Electrospray Negative (ESI-) | ESA and OA metabolites readily deprotonate to form [M-H]⁻ ions, making negative mode the most sensitive ionization technique.[1] |
| MRM Transitions | Analyte-specific precursor → product ion transitions. At least two transitions (quantifier and qualifier) should be monitored per analyte for confident identification.[6] | This provides high selectivity, minimizing the risk of false positives from matrix interferences.[6] The ratio of qualifier to quantifier ions serves as a confirmation criterion. |
Example MRM Transitions for Key Acetamide Degradates:
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Alachlor ESA | 314.1 | 80.0 | 121.0 / 176.0 |
| Acetochlor ESA | 314.1 | 80.0 | 121.0 / 146.0 |
| Metolachlor ESA | 328.1 | 80.0 | 174.1 |
| Alachlor OA | 283.1 | 162.1 | 134.1 |
| Acetochlor OA | 283.1 | 162.1 | 134.1 |
| Metolachlor OA | 297.1 | 176.1 | 148.1 |
| Butachlor ESA (IS) | 356.1 | 80.0 | 160.1 |
| (Note: Specific transitions and collision energies must be optimized for the instrument in use. Data derived from multiple sources).[6][10] |
Protocol 3: Method Validation & Quality Control
Rationale: A robust analytical method must be validated to ensure it is fit for purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[12][13] This is a mandatory requirement for laboratories seeking accreditation under standards like ISO/IEC 17025 and for reporting data to regulatory agencies.[14]
Caption: Core workflow for analytical method validation.
Key Validation Parameters & Acceptance Criteria:
| Parameter | Objective | Typical Acceptance Criteria (e.g., EU SANTE Guidelines)[15] |
| Linearity | Establish a linear relationship between concentration and response over a defined range. | Calibration curve constructed with at least 5 points. Coefficient of determination (r²) > 0.99.[4] |
| Accuracy (Recovery) | Determine the closeness of the measured value to the true value. Assessed via spiked matrix samples. | Mean recovery within 70-120%. |
| Precision | Measure the degree of scatter between a series of measurements. Expressed as Relative Standard Deviation (RSD). | Repeatability (Intra-day RSDr): ≤ 20% Reproducibility (Inter-day RSDR): Varies by concentration, typically ≤ 25-30%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantitatively determined with acceptable accuracy and precision. | The lowest validated spike level meeting accuracy and precision criteria. Often determined as a signal-to-noise ratio > 10. |
| Specificity | Ensure that the signal is from the analyte of interest, free from interference from the matrix. | No significant peaks (>30% of LOQ) in the chromatograms of blank samples at the retention time of the target analytes. The ion ratio between quantifier and qualifier MRM transitions must be within ±30% of the ratio observed in standards. |
Routine Quality Control (QC):
-
Internal Standard (IS): Added to every sample, calibrator, and QC to correct for variations in extraction efficiency and instrument response. The IS recovery should be monitored and fall within a defined range (e.g., 60-140%).[6]
-
Laboratory Control Spike (LCS): A clean matrix (reagent water) spiked with a known concentration of analytes, run with each batch to monitor method accuracy.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): A pair of field samples spiked with known analyte concentrations to assess matrix-specific accuracy and precision.
-
Method Blank: A clean matrix sample carried through the entire analytical process to check for contamination.
Conclusion
The analytical workflow detailed in this guide, centered on solid-phase extraction and UPLC-MS/MS, represents a robust and validated approach for the determination of acetamide herbicide degradation products in water. This methodology aligns with established regulatory frameworks like U.S. EPA Method 535 and provides the sensitivity and selectivity required to meet stringent environmental monitoring standards. By understanding the rationale behind each step—from sample preparation to instrumental analysis and quality control—laboratories can confidently generate high-quality, defensible data for both research and regulatory compliance purposes.
References
-
Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Corporation. [Link]
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]
-
Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food and Agriculture Organization (FAO) AGRIS. [Link]
-
Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. International Atomic Energy Agency (IAEA). [Link]
-
EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. SCIEX. [Link]
-
EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Waters Corporation. [Link]
-
Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS (720001999EN). Waters Corporation. [Link]
-
EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) (WA60050). Waters Corporation. [Link]
-
Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. PubMed, National Library of Medicine. [Link]
-
Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. European Commission. [Link]
-
Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. PubMed, National Library of Medicine. [Link]
-
Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. [Link]
-
European Union Proficiency Tests for pesticide residues in cereals and feedstuff, from 2007 to 2022- Data collection experience. Technical University of Denmark. [Link]
-
Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS (720001999en). Waters Corporation. [Link]
-
Method validation and quality control procedures for pesticide residues analysis in food and feed (SANCO/12571/2013). European Commission. [Link]
-
EURL | Residues of Pesticides. European Union Reference Laboratories for Residues of Pesticides. [Link]
-
Acetamide Herbicides and Their Degradation Products in Ground Water and Surface Water of the United States, 1992-2003. U.S. Geological Survey. [Link]
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using on-line solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]
-
Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor. PubMed, National Library of Medicine. [Link]
-
EURL DataPool. European Union Reference Laboratories for Residues of Pesticides. [Link]
-
Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. ACS Publications. [Link]
-
European Union Reference Laboratories. European Commission, Food Safety. [Link]
-
EURL | Single Residue Methods. European Union Reference Laboratories for Residues of Pesticides. [Link]
-
Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. [Link]
-
The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1. National Center for Biotechnology Information (NCBI). [Link]
-
Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed, National Library of Medicine. [Link]
-
Pesticide & Herbicide Analysis Solutions. Waters Corporation. [Link]
-
Analysis of Trace Level Herbicides from Different Water Samples with the Agilent 1200 Infinity Series Online SPE Solution. Agilent Technologies. [Link]
-
Testing for and Deactivating Herbicide Residues. PennState Extension. [Link]
-
How to take a sample for pesticide residue analysis. Cropnuts. [Link]
-
Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Corporation. [Link]
-
GC-MS and LC-MS evaluation of pesticide degradation products generated through advanced oxidation processes. Analusis, EDP Sciences. [Link]
Sources
- 1. waters.com [waters.com]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. sciex.com [sciex.com]
- 7. Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. unitedchem.com [unitedchem.com]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables [agris.fao.org]
- 13. Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. food.ec.europa.eu [food.ec.europa.eu]
Application Note: High-Sensitivity Quantitation of 4-(Dimethylamino)-2-butenamide in Plasma via MCX-SPE and LC-MS/MS
This guide details the protocol for the quantification of 4-(Dimethylamino)-2-butenamide (also known as 4-(dimethylamino)crotonamide), a critical Michael acceptor "warhead" intermediate used in the synthesis of covalent kinase inhibitors (e.g., Neratinib, Afatinib).
Executive Summary
Analyte: 4-(Dimethylamino)-2-butenamide (CAS: 23350-58-5; 9CI).
Matrix: Human/Rat Plasma.
Application: Pharmacokinetic (PK) monitoring of warhead metabolites and Genotoxic Impurity (GTI) screening in pharmaceutical manufacturing.
Methodology: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with UHPLC-MS/MS.
Key Advantage: The protocol utilizes the basicity of the dimethylamino group (
Analyte Background & Physicochemical Properties
This compound is an
| Property | Value | Implications for Analysis |
| Structure | Polar, small molecule.[1] | |
| Formula | MW: 128.17 g/mol . | |
| pKa (Base) | ~9.2 (Dimethylamino) | Highly charged at neutral/acidic pH. Ideal for Cation Exchange. |
| LogP | ~0.3 (Estimated) | Hydrophilic. Poor retention on standard C18 without ion-pairing. |
| Reactivity | High (Michael Acceptor) | Prone to nucleophilic attack (e.g., thiols). Samples must be acidified immediately. |
Materials & Reagents
-
Standards: 4-(Dimethylamino)-2-butenamide (Custom synthesis or commercially available building block).
-
Internal Standard (IS): 4-(Dimethylamino)-2-butenamide-
(or a structural analog like -Dimethylacrylamide). -
SPE Cartridges: Waters Oasis MCX (30 mg/1 cc) or Phenomenex Strata-X-C (33 µm).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide (
).
Sample Preparation Protocol (MCX-SPE)
Rationale: Since the analyte is a small, polar base, Reverse Phase (HLB/C18) SPE often suffers from breakthrough. Mixed-Mode Cation Exchange (MCX) provides a "catch-and-release" mechanism specific to the basic amine, removing neutral interferences and phospholipids.
Step 1: Sample Pre-treatment[2]
-
Thaw plasma on ice.
-
Aliquot 200 µL plasma into a 1.5 mL tube.
-
Add 20 µL Internal Standard solution.
-
Add 200 µL 4%
(Phosphoric Acid) in water.-
Critical: Acidification (
) ensures the dimethylamino group is fully protonated ( ) for binding to the cation exchange sorbent.
-
-
Vortex for 30 seconds.
Step 2: SPE Extraction (Oasis MCX / Strata-X-C)
| Step | Solvent / Conditions | Mechanistic Function |
| 1. Condition | 1 mL MeOH | Activates sorbent ligands. |
| 2. Equilibrate | 1 mL Water (0.1% FA) | Prepares sorbent for aqueous load. |
| 3. Load | Pre-treated Sample (400 µL) | Analyte binds via Ionic Interaction (Amine+) and Hydrophobic Interaction (Carbon backbone). |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water | Removes proteins, salts, and hydrophilic neutrals. Analyte stays bound ionically. |
| 5. Wash 2 | 1 mL 100% Methanol | Critical Step: Removes hydrophobic neutrals and phospholipids. Analyte remains bound by ionic charge. |
| 6. Elute | 2 x 250 µL 5% | High pH neutralizes the amine ( |
Step 3: Reconstitution
-
Evaporate eluate to dryness under
at 40°C.-
Note: Do not overheat; the acrylamide moiety can be thermally unstable.
-
-
Reconstitute in 100 µL Mobile Phase A .
LC-MS/MS Method Conditions
Rationale: A high-strength silica (HSS) or polar-embedded C18 column is required to retain this hydrophilic molecule under high aqueous conditions.
Chromatographic Conditions
-
System: UHPLC (Agilent 1290 / Waters UPLC).
-
Column: Waters ACQUITY UPLC HSS T3 , 1.8 µm, 2.1 x 100 mm (or Phenomenex Kinetex Biphenyl).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile:
| Time (min) | %B | Description |
|---|---|---|
| 0.00 | 2 | Hold high aqueous to trap polar analyte. |
| 1.00 | 2 | Begin gradient. |
| 4.00 | 90 | Elute analyte. |
| 5.00 | 90 | Wash column. |
| 5.10 | 2 | Re-equilibrate. |
| 7.00 | 2 | End of run. |
Mass Spectrometry (ESI+)[4][5][6]
-
Source: Electrospray Ionization (Positive Mode).[3]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C.
-
MRM Transitions:
| Compound | Precursor ( | Product ( | CE (eV) | Type | Structural Origin |
| 4-(DMA)-2-butenamide | 129.1 | 84.1 | 20 | Quant | Loss of dimethylamine neutral ( |
| 129.1 | 58.1 | 25 | Qual | Dimethyliminium ion ( | |
| 129.1 | 112.1 | 15 | Qual | Loss of Ammonia ( | |
| IS ( | 135.1 | 90.1 | 20 | Quant | Deuterated fragment |
Experimental Workflow Diagram
Caption: Workflow for the extraction of 4-(dimethylamino)-2-butenamide using Mixed-Mode Cation Exchange (MCX) to ensure removal of matrix interferences.
Validation & Expert Insights
Linearity & Sensitivity
-
Range: 1.0 ng/mL – 1000 ng/mL.
-
LLOQ: ~0.5 ng/mL (Signal-to-Noise > 10). The high ionization efficiency of the tertiary amine provides excellent sensitivity.
Troubleshooting Matrix Effects
-
Issue: Low recovery or signal suppression.
-
Cause: The analyte is very polar. If the "Wash 1" (Aqueous) step is too aggressive or not acidic enough, the analyte may wash off.
-
Solution: Ensure the load and wash steps are at pH < 3. The analyte must be positively charged to stick to the MCX sorbent. Do not use >5% organic in Wash 1.
Stability Warning
-
Michael Addition: The acrylamide double bond is reactive toward plasma thiols (GSH).
-
Mitigation: If stability is poor, add N-Ethylmaleimide (NEM) or acidify the plasma immediately upon collection to inhibit Michael addition reactions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354487, 2-Butenamide. Retrieved from [Link]
- Tsou, H. R., et al. (2005).Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry.
-
Waters Corporation. Oasis MCX Extraction Protocols for Basic Compounds. Retrieved from [Link][4][5]
-
Agilent Technologies. Analysis of Genotoxic Impurities by LC/MS/MS. Retrieved from [Link]
Sources
- 1. Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 3. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 4. A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-(dimethylamino)-2-butenamide Synthesis
Target Molecule: 2-Butenamide, 4-(dimethylamino)- (CAS: 114356-40-2) Common Application: Key intermediate for Pan-HER tyrosine kinase inhibitors (e.g., Neratinib, Pelitinib).
Executive Summary: The Yield Bottleneck
The synthesis of (E)-4-(dimethylamino)but-2-enamide presents a classic process chemistry paradox: the reaction itself is generally rapid, but the isolation is where 40–60% of the yield is typically lost.
The Core Problem: The product is a low-molecular-weight, highly polar, basic allylic amine. It possesses high water solubility, making standard aqueous workups (partitioning between water and Ethyl Acetate/DCM) inefficient. Furthermore, the electron-deficient double bond makes it susceptible to polymerization and Michael addition side-reactions.
The Solution Strategy:
-
Switch from Extraction to Precipitation: Isolate the product as a salt (Hydrochloride or Maleate) rather than a free base.
-
Kinetic Control: Manage the addition rate of dimethylamine (DMA) to prevent bis-alkylation.
-
Radical Suppression: Use inhibitors to prevent oligomerization of the crotonamide backbone.
Optimized Synthetic Protocol
This protocol focuses on the displacement of 4-chloro-2-butenamide with dimethylamine. This route is preferred over the acid chloride route for the isolated amide fragment due to milder conditions.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 4-Chloro-2-butenamide | 1.0 | Substrate | Ensure trans-(E)-isomer purity >95%. |
| Dimethylamine (DMA) | 2.5–3.0 | Nucleophile | Use 2M in THF or 40% aq. solution. Excess drives reaction but complicates workup. |
| THF (Tetrahydrofuran) | 10 Vol | Solvent | Anhydrous preferred to minimize hydrolysis. |
| MEHQ (Mequinol) | 0.01 | Stabilizer | Essential. Prevents radical polymerization. |
| Potassium Carbonate | 1.2 | Base | Scavenges HCl. Optional if using excess DMA. |
Step-by-Step Workflow
-
Preparation: Dissolve 4-chloro-2-butenamide and MEHQ in THF. Cool to 0°C .
-
Why? Low temperature suppresses the competing Michael addition (attack at the
-carbon) and favors the desired (or ) attack at the -carbon.
-
-
Nucleophile Addition: Add DMA solution dropwise over 60 minutes.
-
Control Point: Maintain internal temperature
. An exotherm indicates rapid reaction; uncontrolled heat promotes dimerization.
-
-
Reaction: Allow to warm to 20°C and stir for 4–6 hours. Monitor by HPLC/TLC.
-
Endpoint: <2% starting chloride.
-
-
Workup (The Critical Step):
-
Method A (If Product is Solid): Filter off inorganic salts (
or KCl). Concentrate the filtrate to ~20% volume. Add cold MTBE or Heptane to precipitate the product. -
Method B (Salt Formation - Recommended): Do not extract with water. Filter salts. Bubble dry HCl gas or add TMSCl/MeOH to the THF solution to precipitate 4-(dimethylamino)-2-butenamide hydrochloride . This salt is non-volatile and easily filtered.
-
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired substitution and the common impurity-generating pathways.
Caption: Reaction pathway analysis showing the critical dependence on temperature to favor substitution over Michael addition.
Troubleshooting Guide & FAQs
Category 1: Yield Issues
Q: My reaction conversion is 95% by HPLC, but I only isolate 30% yield after extraction. Where is my product?
A: Your product is likely in the aqueous waste layer. The dimethylamino group makes the molecule highly hydrophilic (
-
Immediate Fix: Do not use a standard water/EtOAc wash. Instead, strip the reaction solvent (THF) to dryness. Resuspend the residue in dry DCM, filter off the inorganic salts, and then concentrate.
-
Pro Tip: If you must extract, use n-Butanol or a CHCl3:IPA (3:1) mixture, and saturate the aqueous layer with NaCl (Salting out).
Q: The product is oiling out and won't crystallize. A: This is common for the free base.
-
Fix: Convert it to the Maleate salt . Dissolve the crude oil in acetone or IPA and add 1.0 equivalent of Maleic acid. The maleate salt of this intermediate is highly crystalline and stable (often used in Neratinib synthesis).
Category 2: Purity & Stability
Q: I see a mystery impurity at RRT 0.8 that increases over time. A: This is likely the Michael Adduct (3-(dimethylamino)butanamide) or a dimer.
-
Cause: Reaction temperature exceeded 10°C during addition, or the reaction ran too long with excess amine.
-
Prevention: Keep addition at 0°C. Quench the reaction immediately upon consumption of the starting material.
Q: The product turns yellow/brown upon drying. A: This indicates oxidative degradation or polymerization of the alkene.
-
Fix: Ensure MEHQ (50–100 ppm) is present during the reaction and workup. Dry the solid under vacuum at ambient temperature, not in an oven >40°C. Store under Nitrogen.
Category 3: Scale-Up Safety
Q: Can I use aqueous Dimethylamine (40%) instead of THF solution? A: Yes, but it introduces water, which complicates the "anhydrous workup" strategy mentioned above. If using aq. DMA, you must saturate the aqueous phase with solid NaCl or K2CO3 at the end of the reaction to force the product into the organic layer (THF/Toluene).
Workup Decision Tree
Use this logic flow to determine the best isolation method based on your specific lab constraints.
Caption: Decision tree for maximizing recovery of water-soluble allylic amines.
References
-
Preparation of Neratinib Maleate and Intermediates. Vertex AI Search / QuickCompany. (Describes the conversion of the amino-acid salt to the acid chloride and subsequent coupling, highlighting the stability of the maleate salt form). 1[2][3][4][5][6][7]
-
Synthesis of 4-amino-2-butenoyl chlorides. WO2004066919A2. (Detailed industrial protocol for the synthesis of the 4-dimethylamino crotonyl fragment via silyl intermediates and direct amination). 6[2][3][4][5][6][7][8]
-
Methods for the synthesis of allylic amines. Organic Chemistry Portal. (General review of allylic amine synthesis, supporting the use of transition metal catalysis and aqueous media optimization). 9[2][3][4][5][6][7][8]
-
Crystal form of neratinib maleate and preparation method. CN103265530A / Justia Patents. (Provides critical data on the solubility differences between the free base and maleate salt, validating the salt-isolation strategy). 10[3][4][5][6][7][8]
Sources
- 1. An Improved Process For The Preparation Of Neratinib Maleate And [quickcompany.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN103265530A - Preparation method of neratinib - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Transformation of Tricyclic KYNA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 10. patents.justia.com [patents.justia.com]
Troubleshooting instability of 2-Butenamide, 4-(dimethylamino)-(9CI) in aqueous solutions
Welcome to the technical support guide for 2-Butenamide, 4-(dimethylamino)-(9CI). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability challenges of this compound in aqueous solutions. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and established analytical strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My aqueous stock solution of 2-Butenamide, 4-(dimethylamino)-(9CI) is showing a rapid loss of purity. What are the most likely reasons for this instability?
A1: The chemical structure of 2-Butenamide, 4-(dimethylamino)-(9CI) contains two primary functionalities that are susceptible to degradation in aqueous environments: an α,β-unsaturated amide and a tertiary amine.[1] The observed instability is likely due to one or more of the following pathways:
-
Hydrolysis of the Amide Bond: Amide bonds, while generally stable, can undergo hydrolysis to yield a carboxylic acid and an amine.[2][3] This reaction is often catalyzed by acidic or basic conditions. In this case, hydrolysis would break down the molecule into 4-(dimethylamino)but-2-enoic acid and ammonia.
-
Michael Addition (Conjugate Addition): The α,β-unsaturated carbonyl system makes the β-carbon electrophilic and susceptible to nucleophilic attack.[1][4] Water, or other nucleophiles in your buffer (e.g., thiols from a biological assay), can add across the double bond. This is a common reactivity pattern for this class of compounds.
-
pH-Dependent Degradation: The tertiary dimethylamino group is basic. At lower pH values, it will be protonated. Changes in the electronic nature of the molecule due to protonation can influence the rates of other degradation reactions. It is crucial to determine the pH at which the compound exhibits maximum stability.[5]
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for 2-Butenamide, 4-(dimethylamino)-(9CI) in aqueous media.
Q2: How can I systematically investigate the cause of instability in my specific experimental conditions?
A2: A forced degradation study is the most effective way to identify the conditions that cause instability and to elucidate the degradation products.[3][5] This involves intentionally exposing the compound to stress conditions that are more severe than in your experiment. This approach helps to quickly identify liabilities and develop a stability-indicating analytical method.
Here is a general workflow for conducting such a study:
Caption: Workflow for a forced degradation and stability investigation.
Table 1: Recommended Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Incubation | Purpose |
| Acid Hydrolysis | 0.1 N HCl | 60°C for 24 hours | To assess stability in acidic environments.[5] |
| Base Hydrolysis | 0.1 N NaOH | 60°C for 24 hours | To assess stability in alkaline environments.[5] |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | To evaluate susceptibility to oxidative degradation.[5] |
| Thermal Stress | 80°C (in solution) | 48 hours | To determine the effect of high temperature. |
| Photostability | UV/Vis Light Exposure | 24 hours | To assess degradation upon exposure to light. |
Q3: I am using HPLC to monitor the stability of my compound. How do I interpret the chromatograms?
A3: A stability-indicating HPLC method is one that can separate the parent compound from all its potential degradation products. When analyzing your stability samples, you should look for two key indicators:
-
Decrease in the Parent Peak Area: The area of the peak corresponding to 2-Butenamide, 4-(dimethylamino)-(9CI) will decrease over time as it degrades.
-
Appearance of New Peaks: New peaks, representing degradation products, will appear and may grow over time.
Using a mass spectrometer (LC-MS) in conjunction with your HPLC can greatly aid in the identification of these new peaks by providing mass information.
Table 2: Interpreting HPLC-MS Data for Potential Degradants
| Observation in Chromatogram | Potential Degradation Product | Expected Mass Change (from parent) | Likely Cause |
| New peak with a mass increase of 18 amu | 4-(Dimethylamino)-3-hydroxybutanamide | +18 (H₂O) | Michael Addition of water |
| New peak with a mass increase of 1 amu | 4-(Dimethylamino)but-2-enoic acid | +1 (NH₂ replaced by OH) | Amide Hydrolysis |
| New peak with a mass increase of 16 amu | N-oxide derivative | +16 (O) | Oxidation of the tertiary amine |
Troubleshooting Guides & Protocols
Protocol 1: Preparation and Handling of Aqueous Solutions
To minimize degradation during routine experimental use, follow these best practices:
-
Prepare Fresh Solutions: Prepare aqueous solutions of the compound immediately before use. Avoid long-term storage in aqueous buffers. If you must store solutions, keep them frozen at -20°C or -80°C and use them within a day after thawing.[6]
-
Control pH: Based on the structure, the compound is likely most stable in a neutral to slightly basic pH range (pH 7-8) where acid and base-catalyzed hydrolysis are minimized. Use a buffered solution to maintain a constant pH.
-
Use High-Purity Water: Use HPLC-grade or Milli-Q water to avoid contaminants that could catalyze degradation.
-
Protect from Light: Store stock solutions and experimental samples in amber vials or protected from light to prevent photodegradation.
-
Inert Atmosphere: For long-term storage of the solid material or highly sensitive experiments, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Protocol 2: Step-by-Step HPLC Method for Stability Assessment
This protocol provides a starting point for developing a stability-indicating method. It may require optimization for your specific equipment and degradation products.
-
Objective: To quantify the parent compound and separate it from potential degradation products.
-
Methodology:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the parent compound (likely around 220-260 nm). For identification, use a mass spectrometer in-line.
-
Sample Preparation: Dilute your samples from the forced degradation study to a suitable concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition (95:5 Water:Acetonitrile).
-
This guide provides a framework for understanding and mitigating the instability of 2-Butenamide, 4-(dimethylamino)-(9CI). A systematic approach to studying its degradation will ensure the reliability and reproducibility of your research.
References
- PubChem. (n.d.). 2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of the Dimethylamino Group in Butanones.
- ChemRxiv. (2020). Bifunctional Iminophosphorane Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α,β-Unsaturated Amides.
- Material Safety Data Sheet. (2022).
- Science of Synthesis. (n.d.). Product Class 6: α,β-Unsaturated Amides: Alk-2-ynamides. Thieme.
- Green, D. E., et al. (2013). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Molecules, 18(9), 10829–10840.
- Cheméo. (n.d.). Chemical Properties of 2-butenamide (CAS 23350-58-5).
- PubMed. (2024). Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance.
- Google Patents. (n.d.). CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate.
- Sigma-Aldrich. (n.d.). 4-(dimethylamino)butanimidamide dihydrochloride.
- BenchChem. (n.d.). Application Notes and Protocols for Stability Testing of N-(4-methoxyphenyl)-2-butenamide.
- SpringerLink. (2019). Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam in Surface Waters.
- Organic Syntheses. (n.d.). Procedure.
- Cayman Chemical. (2022). Product Information - Bumetanide.
- Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound.
- BenchChem. (n.d.). Navigating the Breakdown: A Technical Guide to 2,4-D Degradation Pathways.
- BenchChem. (n.d.). N-(4-methoxyphenyl)-2-butenamide degradation pathways and prevention.
- BenchChem. (n.d.). Validation of analytical methods for 2-(Dibutylamino)acetamide.
- ResearchGate. (n.d.). Schematic pathway for degradation of N,N-dimethylformamide.
- MDPI. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry.
- PubMed. (2015). Dimethylamine biodegradation by mixed culture enriched from drinking water biofilter.
- ResearchGate. (2024). Evaluation of the Degradation Performance of Pharmaceuticals in Environmental Water by Multi-wavelength UV Irradiation and the Estimation of their Degradation Pathways.
- ResearchGate. (2017). Analytical Method Development and Validation for Assay of Rufinamide Drug.
- University of Freiburg. (2025). Development of analytical methods aimed at addressing specific aspects of post mortem cases using LC-MS/MS.
- Proceedings of the YSU. (2012). Some chemical transformations of 3-functionally-4,5-diphenyl- δ 3 -butenolidеs.
- Amanote Research. (1974). Mechanism and Stereochemistry of the Hydrolysis of 4-Arylamino-1,2,3,4- Tetrahydroquinaldines.
Sources
Minimizing off-target effects of 2-Butenamide, 4-(dimethylamino)-(9CI) compounds
Topic: Minimizing Off-Target Effects of 2-Butenamide, 4-(dimethylamino)- Derivatives Ticket ID: #COV-WARHEAD-OPT-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary
You are working with a 4-(dimethylamino)-2-butenamide warhead. This moiety is the electrophilic "workhorse" found in second-generation EGFR inhibitors like Neratinib (HKI-272) and Afatinib . It functions as a Michael acceptor, forming an irreversible covalent bond with a specific cysteine residue (e.g., Cys797 in EGFR) via nucleophilic attack.
The Problem: While highly potent, this specific warhead is chemically "hot." Its high intrinsic reactivity often leads to:
-
Promiscuity: Modification of non-catalytic surface cysteines on off-target kinases (the "Dark Proteome").
-
Toxicity: Rapid depletion of cellular glutathione (GSH) and reaction with serum albumin.
-
False Positives: High potency in biochemical assays that does not translate to cellular selectivity.
This guide provides the protocols and logic to "tune" this warhead and validate its selectivity.
Module 1: Chemical Tuning & Design Strategy
Q: My compound shows high cytotoxicity in non-target cells (e.g., HEK293). Is the warhead too reactive?
A: Likely, yes. The unhindered 2-butenamide group is a strong electrophile. If your scaffold's non-covalent affinity (
Troubleshooting Logic:
You must decouple Reactivity (
Optimization Strategies:
-
Steric Hindrance: Add a methyl group to the
-position of the acrylamide. This creates a "steric clash" that prevents reaction with free thiols (like GSH) but allows reaction with the target cysteine if the scaffold binds tightly enough to force the warhead into position. -
Reversibility Switch: Consider switching to a cyanoacrylamide. This allows for a "reversible covalent" mechanism, where the drug can dissociate from off-targets (fast
) but stays bound to the target due to high local concentration.
Diagram: The Reactivity-Selectivity Trade-off
Caption: Logic flow for modifying the 2-butenamide warhead to reduce non-specific toxicity while maintaining target potency.
Module 2: Kinetic Validation ( )
Q: I have a low , but the compound fails in animal models. Why?
A:
The Metric that Matters:
- (Affinity): How well the scaffold fits the pocket (reversible step).
- (Reactivity): How fast the bond forms once bound (irreversible step).
Target Profile: You want a low
Protocol: Determination of
Reagents:
-
Target Kinase (Recombinant)
-
Substrate peptide (e.g., Poly-Glu-Tyr)
-
ATP (
concentration) -
Test Compound (2-Butenamide derivative)
Workflow:
-
Preparation: Prepare 6-8 concentrations of the inhibitor (serial dilution).
-
Incubation: Incubate enzyme + inhibitor for varying time points (
min). -
Reaction Trigger: At each time point, add ATP/Substrate to trigger the kinase reaction. Measure activity immediately (do not allow long reaction times relative to incubation).
-
Data Processing:
-
Plot % Activity Remaining vs. Incubation Time for each concentration.
-
Fit to a pseudo-first-order exponential decay (
) to get for each concentration. -
Plot
vs. [Inhibitor] . -
Fit to the hyperbolic equation:
-
Interpretation Table:
| Scenario | Interpretation | Action | ||
| Ideal | < 10 nM | 0.01 - 0.1 min⁻¹ | High affinity, tuned reactivity. | Advance to In Vivo |
| The "Bomb" | > 1 µM | > 1.0 min⁻¹ | Poor binding, hyper-reactive. | Kill Compound |
| Slow Binder | < 1 nM | < 0.001 min⁻¹ | Great binding, too slow to silence. | Increase Warhead Electrophilicity |
Module 3: Off-Target Profiling (ABPP)
Q: How do I prove my warhead isn't hitting hundreds of other proteins?
A: Standard kinase panels are insufficient because they don't measure non-kinase off-targets (e.g., metabolic enzymes, transcription factors). You must use Activity-Based Protein Profiling (ABPP) .[2]
The Solution: Use a "click-chemistry" probe. Synthesize an analog of your 2-butenamide compound where the "tail" (dimethylamino region) is modified with an alkyne handle .
Protocol: Competitive ABPP Workflow
Objective: Identify proteins protected from the probe by your drug.
-
Lysate Prep: Prepare proteome lysates (e.g., from relevant cancer cell lines).
-
Competition:
-
Sample A: Treat lysate with DMSO (Vehicle).
-
Sample B: Treat lysate with your Drug (20 µM) for 1 hour.
-
-
Probe Labeling: Add the Alkyne-Probe (1 µM) to both samples. Incubate 1 hour. (The probe will label any available cysteines).
-
Click Reaction: Add Rhodamine-Azide or Biotin-Azide, Cu(I), and TCEP. React for 1 hour.
-
Readout:
Diagram: ABPP Workflow
Caption: Competitive ABPP workflow to identify specific and off-target covalent modifications in a complex proteome.
Module 4: Metabolic Stability (GSH Reactivity)
Q: My compound disappears rapidly in plasma or liver microsomes. Is it metabolism or reactivity?
A: For 2-butenamide compounds, it is often direct reaction with Glutathione (GSH). The intracellular concentration of GSH is high (1-10 mM). If your warhead reacts with GSH, the drug is "sponged up" before it reaches the target, and the GSH adducts may cause renal toxicity.
Protocol: GSH Half-Life ( ) Assay
Objective: Determine the intrinsic reactivity of the warhead independent of the protein target.
-
Reaction Mix: Prepare 10 µM Test Compound + 5 mM GSH in PBS (pH 7.4).
-
Note: Include an internal standard (e.g., Warfarin).
-
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at
min. -
Quench: Add acetonitrile with 1% Formic Acid to stop the reaction.
-
Analysis: Analyze parent compound depletion via LC-MS.
-
Calculation:
-
Plot ln[Compound] vs. time.
-
Slope =
. - .
-
Benchmarks:
- min: Too reactive. High risk of haptenization (immune reaction) and toxicity.
- min: Acceptable stability for in vivo use.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[5] Nature Reviews Drug Discovery, 10, 307–317. Link
-
Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions for potency and specificity." Proceedings of the National Academy of Sciences, 111(1), 173-178. Link
-
Lanning, B. R., et al. (2014). "A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, 10, 760–767. Link
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350–1369. Link
-
Barf, T., & Kaptein, A. (2012). "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry, 55(14), 6243-6262. Link
Sources
Preventing degradation of 2-Butenamide, 4-(dimethylamino)-(9CI) during storage
Technical Support Center: Storage & Stability of 4-(Dimethylamino)-2-butenamide
Product Identity: 2-Butenamide, 4-(dimethylamino)- (9CI)
Chemical Class:
Executive Summary: The "Suicide" Mechanism
As a Senior Application Scientist, I must be blunt: 4-(dimethylamino)-2-butenamide is chemically designed to self-destruct if mishandled.
This molecule contains two reactive functional groups that are incompatible with each other in the free base form:
-
The Electrophile: The
-unsaturated amide (Michael acceptor). -
The Nucleophile: The dimethylamino group (Tertiary amine).
The Problem: In the free base form, the amine of Molecule A attacks the
The Solution: You must store this compound as a salt (e.g., Hydrochloride) or in a frozen, dilute, non-nucleophilic solvent matrix.
Troubleshooting Guide (Q&A)
Q1: My clear oil has turned into a viscous yellow gum or a white solid. Can I recover it?
-
Diagnosis: Oligomerization/Polymerization. You likely stored the compound as a neat free base. The "gum" is a mixture of dimer, trimer, and higher-order oligomers formed via intermolecular Michael addition.
-
Resolution:
-
If it is a gum: Attempt to dissolve in a small amount of dilute HCl (1M). Monomer might extract into the aqueous phase as the salt, while higher polymers often remain insoluble. Wash with ether to remove polymers, then lyophilize the aqueous layer.
-
If it is a hard solid: It is likely irreversibly polymerized. Discard and synthesize fresh material.
-
-
Prevention: Never store the neat free base for >24 hours. Convert to the HCl salt immediately after synthesis.
Q2: The compound has developed a pink or brown hue. [1]
-
Diagnosis: N-Oxide Formation. The tertiary amine is susceptible to oxidation by atmospheric oxygen, forming the N-oxide. This is often accelerated by light.
-
Resolution: Purify via silica gel chromatography (DCM/MeOH/NH
OH). N-oxides are much more polar and will streak or stay at the baseline. -
Prevention: Store under Argon/Nitrogen atmosphere.
Q3: I see a second spot on TLC/LCMS with the same mass but different retention time.
-
Diagnosis: Cis/Trans (E/Z) Isomerization. The double bond is chemically stable, but UV light can catalyze isomerization from the active Trans (E) form to the less active Cis (Z) form.
-
Resolution: Recrystallization is often required to separate isomers.
-
Prevention: Store in amber vials or wrap containers in aluminum foil.
Mechanism & Visualization
Diagram 1: The Degradation Pathway (Self-Michael Addition)
This diagram illustrates why the free base is unstable. The amine (Nucleophile) attacks the alkene (Electrophile) of a neighboring molecule.
Caption: Mechanism of self-polymerization driven by the internal amine nucleophile attacking the Michael acceptor.
Recommended Storage Protocols
Protocol A: Conversion to Hydrochloride Salt (Gold Standard)
Best for: Long-term storage (>1 month).
The protonated amine (
-
Dissolution: Dissolve the crude free base in anhydrous Diethyl Ether or Dioxane (approx. 10 mL per gram).
-
Acidification: Cool to 0°C on ice. Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
Precipitation: The HCl salt will precipitate immediately as a white/off-white solid.
-
Filtration: Filter the solid under Argon. Wash with cold ether.
-
Drying: Dry under high vacuum for 2 hours.
-
Storage: Store the solid at -20°C in a desiccator.
Protocol B: Storage as a Solution (Short-Term)
Best for: Active use within 1-2 weeks.
-
Solvent Choice: Use DMSO or Acetonitrile .
-
Avoid: Methanol or Ethanol (these are nucleophiles and can slowly add to the alkene over months).
-
-
Concentration: dilute to < 50 mM to reduce the collision frequency between molecules.
-
Temperature: Store at -80°C (preferred) or -20°C.
Stability Data Summary
| Condition | Form | Estimated Stability | Risk Factor |
| Neat, 25°C | Free Base | < 24 Hours | Rapid Polymerization |
| Neat, -20°C | Free Base | 3-5 Days | Slow Oligomerization |
| Solution (DMSO), -20°C | Free Base | 2-4 Weeks | Slow Dimerization |
| Solid, 25°C | HCl Salt | 6 Months | Hygroscopicity |
| Solid, -20°C | HCl Salt | > 2 Years | Optimal |
Frequently Asked Questions (FAQs)
Q: Can I use TFA (Trifluoroacetic acid) instead of HCl for salt formation? A: Yes. TFA salts are often more soluble in organic solvents, which can be useful for HPLC purification. However, TFA salts can be hygroscopic. Store under strict desiccation.
Q: How do I regenerate the free base for my reaction? A: Do not isolate the free base neat. Instead, perform an in situ neutralization. Add the HCl salt to your reaction mixture along with a tertiary base (e.g., DIPEA or TEA) immediately before adding the target nucleophile.
Q: Is the compound light sensitive? A: Moderately. While not as sensitive as conjugated dienes, the acrylamide motif can undergo photo-isomerization. Store in amber glass.
Workflow Decision Tree
Caption: Decision tree for processing and storing the compound to prevent degradation.
References
-
Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link
-
Jackson, A., et al. (2018). "Stability of alpha,beta-unsaturated amides in pharmaceutical development." Journal of Pharmaceutical Sciences, 107(4), 1120-1128. Link
-
Sigma-Aldrich. (2024). "Product Specification: (E)-4-(Dimethylamino)-2-butenamide Hydrochloride." MilliporeSigma Technical Library. Link
Sources
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 4-(Dimethylamino)but-2-enamide
Welcome to the technical support center for the derivatization of 4-(dimethylamino)but-2-enamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile, multifunctional compound. The inherent reactivity of its three key functional groups—a tertiary amine, a primary amide, and an α,β-unsaturated system—presents unique challenges and opportunities in synthesis.
The primary challenge in derivatizing this molecule is achieving chemoselectivity : modifying one functional group without unintended reactions at the others. This guide provides in-depth, question-and-answer-based troubleshooting for common issues, supported by detailed protocols and the underlying chemical principles.
Core Challenge: Chemoselectivity
The reactivity of 4-(dimethylamino)but-2-enamide is dominated by the interplay between its three functional groups. Understanding their relative reactivity is crucial for designing a successful derivatization strategy.
Caption: Key reactive sites in 4-(dimethylamino)but-2-enamide.
Part 1: Troubleshooting Derivatization of the α,β-Unsaturated System
The carbon-carbon double bond is activated by the adjacent amide group, making it an excellent Michael acceptor for conjugate addition reactions.[1]
Frequently Asked Questions & Troubleshooting
Q1: My Michael addition reaction has a very low yield. What are the common causes?
A1: Low yields in Michael additions with this substrate are often due to three main factors: suboptimal nucleophile choice, incorrect basicity of the reaction medium, or side reactions involving the tertiary amine.
-
Troubleshooting Steps:
-
Evaluate Your Nucleophile: "Hard" nucleophiles like Grignard or organolithium reagents tend to perform 1,2-addition directly to the amide carbonyl, while "soft" nucleophiles like thiolates, amines, or Gilman reagents (organocuprates) are preferred for 1,4-conjugate addition.[1][2] If using a carbon nucleophile like an enolate, ensure it is sufficiently "soft." Malonic esters are excellent Michael donors for this purpose.[2]
-
Control the Basicity: The tertiary amine in the substrate can be protonated by acidic catalysts or reagents, deactivating the molecule. Conversely, if your reaction requires a base to generate the nucleophile, this base can also react with the starting material. Use a non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered base like N,N-Diisopropylethylamine (Hünig's base), to generate your nucleophile.
-
Consider Temperature Control: Michael additions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can help minimize side reactions and prevent polymerization.
-
Q2: I am observing polymerization of my starting material instead of the desired addition product. How can I prevent this?
A2: Polymerization occurs when the enolate formed after an initial Michael addition acts as a nucleophile itself, attacking another molecule of the starting material.
-
Troubleshooting Steps:
-
Use a Protic Solvent: A protic solvent (like ethanol) can quickly protonate the intermediate enolate after the initial addition, quenching its nucleophilicity and preventing it from initiating polymerization.
-
Slow Addition: Add the base or the nucleophile to the reaction mixture slowly. This keeps the instantaneous concentration of the reactive species low, favoring the desired intermolecular reaction over polymerization.
-
Protect the Amine: In some cases, the tertiary amine itself can act as a catalyst for polymerization. Temporarily protecting it as a quaternary ammonium salt can mitigate this.
-
Part 2: Troubleshooting Derivatization of the Primary Amide
The primary amide can be derivatized through N-alkylation, N-acylation, or hydrolysis, but this is often challenging due to the presence of the more nucleophilic tertiary amine.
Frequently Asked Questions & Troubleshooting
Q1: When I try to N-alkylate the primary amide, I end up quaternizing the tertiary amine instead. How can I achieve selective N-alkylation of the amide?
A1: This is a classic chemoselectivity problem. The tertiary amine is significantly more nucleophilic and basic than the primary amide nitrogen. Direct alkylation is therefore difficult.
-
Troubleshooting Strategy: Deprotonation First
-
Use a Strong, Non-Nucleophilic Base: To selectively alkylate the amide, it must first be deprotonated to form a more nucleophilic amidate anion. A strong base that is sterically hindered is required to avoid side reactions. Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium Hydride (NaH) are common choices.
-
Reaction Conditions: The reaction should be run in an anhydrous aprotic solvent (e.g., THF, DMF) at low temperatures (e.g., 0 °C to -78 °C) to control reactivity. Add the base first to deprotonate the amide, then slowly add the alkylating agent (e.g., an alkyl halide).
-
Caption: Workflow for selective N-alkylation of the primary amide.
Q2: My N-acylation reactions on the amide are inefficient. What conditions can improve the yield?
A2: Standard N-acylation often requires activation of a carboxylic acid with coupling reagents, which can be expensive and generate stoichiometric byproducts.
-
Troubleshooting Steps & Alternative Methods:
-
Use a More Reactive Acylating Agent: Instead of a carboxylic acid and coupling agent, try using a more electrophilic acylating agent like an acid chloride or an anhydride. These reactions are often faster and more efficient.
-
Catalytic Approaches: Several modern methods use catalysts to facilitate amide bond formation. For example, palladium-catalyzed N-acylation of tertiary amines by carboxylic acids has been reported, which could be adapted for this substrate.[3]
-
Optimize Reaction Conditions: Ensure the reaction is completely anhydrous, as water can hydrolyze the acylating agent. A mild base like pyridine or triethylamine is typically added to scavenge the acid byproduct (e.g., HCl from an acid chloride).
-
Table 1: Comparison of Amide Acylation Conditions
| Acylating Agent | Typical Base | Solvent | Temperature (°C) | Key Considerations |
| Carboxylic Acid + Coupling Agent (e.g., HATU) | DIPEA | DMF, CH₂Cl₂ | 0 to 25 | Can be expensive; good for sensitive substrates. |
| Acid Chloride (RCOCl) | Pyridine, Et₃N | CH₂Cl₂, THF | 0 to 25 | Highly reactive; must be run under anhydrous conditions. |
| Anhydride ((RCO)₂O) | DMAP (cat.), Et₃N | CH₂Cl₂ | 25 to 40 | Less reactive than acid chlorides but easier to handle. |
Part 3: Troubleshooting Derivatization of the Tertiary Amine
The tertiary amine is a strong nucleophile and can be readily derivatized to form quaternary ammonium salts (via the Menshutkin reaction) or N-oxides.[4][5]
Frequently Asked Questions & Troubleshooting
Q1: I want to form the quaternary ammonium salt using an alkyl halide, but the reaction is slow and requires a large excess of the alkylating agent.
A1: The rate of the Menshutkin reaction is highly dependent on the solvent, temperature, and the nature of the alkyl halide.
-
Troubleshooting Steps:
-
Choice of Alkyl Halide: The reactivity order is R-I > R-Br > R-Cl.[4] Methyl iodide is extremely effective for forming quaternary methylammonium salts due to its high reactivity and low steric hindrance.[6]
-
Solvent Choice: Polar aprotic solvents like acetonitrile, DMF, or acetone are generally preferred as they can stabilize the charged transition state without competing as a nucleophile. While alcohols can be used, they may also be alkylated as a side reaction.
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the reaction rate. For highly reactive alkyl halides like methyl iodide, room temperature is often sufficient.[7]
-
Use of a Mild Base: If there is a concern about the generation of HI (from methyl iodide), which could protonate the starting amine, a mild, non-nucleophilic base like potassium bicarbonate can be added to the reaction mixture.[7]
-
Q2: How can I selectively oxidize the tertiary amine to an N-oxide without affecting the double bond?
A2: The double bond is susceptible to oxidation. A selective oxidizing agent is required.
-
Troubleshooting Steps:
-
Use meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a common and effective reagent for the N-oxidation of tertiary amines. The reaction is typically performed at low temperatures (0 °C) to minimize side reactions, including epoxidation of the double bond.
-
Alternative Reagents: Hydrogen peroxide in the presence of a catalyst or other peroxy acids can also be used. Careful control of stoichiometry and temperature is critical to favor N-oxidation over epoxidation.
-
Experimental Protocols
Protocol 1: Selective Michael Addition of a Thiol
This protocol describes the addition of a thiol to the α,β-unsaturated system, a common strategy in bioconjugation chemistry.
-
Dissolution: Dissolve 4-(dimethylamino)but-2-enamide (1.0 eq) in a phosphate buffer (pH 7.4) to a final concentration of 10 mM.
-
Nucleophile Addition: Add the thiol (e.g., N-acetyl-L-cysteine) (1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by LC-MS or HPLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: The product can often be purified directly using reverse-phase HPLC.
Protocol 2: Quaternization of the Tertiary Amine with Methyl Iodide
This protocol details the formation of the trimethylammonium iodide salt.
-
Setup: In a round-bottom flask, dissolve 4-(dimethylamino)but-2-enamide (1.0 eq) in methanol (0.5 M).
-
Reagent Addition: Add potassium bicarbonate (1.5 eq) followed by methyl iodide (2.0 eq).[7]
-
Reaction: Stir the mixture vigorously at room temperature (25 °C) for 24 hours in a well-ventilated fume hood.
-
Work-up: Filter the reaction mixture to remove the potassium bicarbonate. Evaporate the solvent under reduced pressure. The resulting solid is the crude quaternary ammonium salt, which can be purified by recrystallization (e.g., from ethanol/ether).
References
-
Shi, R., Zhang, H., Lu, L., & Lei, A. (2015). (E)-α,β-unsaturated amides from tertiary amines, olefins and CO via Pd/Cu-catalyzed aerobic oxidative N-dealkylation. Chemical Communications. [Link]
-
Chen, F. C. M., & Benoiton, N. L. (1976). A new method of quaternizing amines and its use in amino acid and peptide chemistry. Canadian Journal of Chemistry, 54(21), 3310-3311. [Link]
- Process for the continuous quaternization of tertiary amines with an alkyl halide. (2007).
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
-
Stereoselective Synthesis of (E)-Trisubstituted α,β-Unsaturated Amides and Acids. (n.d.). ResearchGate. [Link]
-
Menshutkin reaction. (n.d.). Wikipedia. [Link]
-
Procter, D. J., et al. (2016). Chemoselective α,β‐Dehydrogenation of Saturated Amides. Angewandte Chemie International Edition, 55(23), 6693-6697. [Link]
-
Derivatization reaction optimization. (n.d.). ResearchGate. [Link]
-
Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Organic Letters, 16(3), 912-915. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Quaternization of an aqueous tertiary amine. (2024). Reddit. [Link]
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]
-
Bode, J. W., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829. [Link]
-
Electrochemical N-acylation synthesis of amides under aqueous conditions. (2021). Green Chemistry. [Link]
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Michael Addition Reaction Mechanism. (2020). Chemistry Steps. [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). Metabolites, 11(12), 875. [Link]
-
N-Acylation Reactions of Amines. (n.d.). University of Bath's research portal. [Link]
-
Chen, T., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters, 22(14), 5517-5521. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. (2021). ACS Omega, 6(2), 1461-1469. [Link]
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Welcome to the Technical Support Center for Targeted Covalent Inhibitors (TCIs). This guide is specifically designed for researchers and drug development professionals working with the 4-(dimethylamino)-2-butenamide warhead—a highly optimized Michael acceptor utilized in FDA-approved irreversible kinase inhibitors such as Afatinib, Neratinib, and Pelitinib[1].
This moiety is engineered to covalently target conserved cysteine residues (e.g., Cys797 in EGFR). The terminal dimethylamino group is not merely a solubilizing appendage; it acts as an intramolecular general base that deprotonates the unreactive Cys797 thiol, significantly accelerating the Michael addition[2].
Below, you will find step-by-step methodologies, self-validating protocols, and troubleshooting FAQs to ensure the scientific integrity of your biochemical, biophysical, and cellular assays.
Section 1: Biochemical & Kinetic Assays ( Determination)
Because 4-(dimethylamino)-2-butenamide permanently inactivates its target, standard equilibrium metrics like
Protocol: Continuous Fluorometric Kinetic Assay
Self-Validating System: This protocol utilizes a continuous read format, allowing real-time monitoring of enzyme depletion to validate that inhibition is time-dependent.
-
Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT). Note: Keep DTT concentration low to prevent warhead scavenging.
-
Enzyme/Substrate Mix: Combine recombinant EGFR (WT or mutant) with a fluorescent peptide substrate (e.g., Omnia Y12 peptide)[4].
-
Compound Addition: Add the 4-(dimethylamino)-2-butenamide derivative at varying concentrations (ranging from 0.1x to 10x the expected
). -
Initiation: Add ATP to initiate the reaction.
-
Continuous Read: Monitor fluorescence continuously for 60–120 minutes.
-
Data Analysis: Fit the non-linear progression curves to the equation for time-dependent inhibition to extract
for each concentration, then plotngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> vs. [Inhibitor] to determine and .
Troubleshooting & FAQs
Q: My
Q: My progression curves are strictly linear, and I cannot extract a
Caption: Kinetic mechanism of targeted covalent inhibition (TCI) at EGFR Cys797.
Section 2: Intact Protein Mass Spectrometry (Covalent Adduct Validation)
To definitively prove that your compound is forming a covalent bond, intact protein mass spectrometry is required[6]. This validates 1:1 stoichiometry and rules out hyperreactive promiscuity.
Protocol: Denaturing LC-MS Intact Mass Analysis
Self-Validating System: Always run a C797S mutant EGFR alongside the Wild-Type. A true targeted covalent inhibitor will show a mass shift on the WT but NO mass shift on the C797S mutant, validating site-specific engagement.
-
Incubation: Incubate 5 μM of purified EGFR kinase domain with 25 μM of the inhibitor (1:5 ratio) for 2 hours at room temperature.
-
Desalting/Denaturation: Pass the sample through a Zeba spin desalting column to remove excess unbound ligand. Dilute the protein in 50% Acetonitrile / 0.1% Formic Acid to denature the protein and disrupt all non-covalent interactions[7].
-
LC-MS Acquisition: Inject the sample onto an LC-MS system (e.g., Agilent 6210 TOF) equipped with a C4 column.
-
Deconvolution: Use deconvolution software to collapse the multiply charged ESI envelope into a zero-charge intact mass[8].
Troubleshooting & FAQs
Q: I see multiple mass additions (e.g., +2, +3 adducts) on my protein. Is my compound hyperreactive?
A: Yes. While the 4-(dimethylamino)-2-butenamide group is relatively mild, high concentrations or prolonged incubation times can force reactions with off-target cysteines or lysines. Reduce the compound-to-protein ratio to 1:1. If multiple adducts persist, your scaffold lacks the necessary reversible affinity (
Q: The mass shift is missing, but the compound is highly active in the biochemical assay. A: Ensure your LC-MS conditions are fully denaturing. If the compound is a highly potent reversible inhibitor, it will inhibit the enzyme in the assay but will be stripped away during the denaturing LC step of the MS protocol.
Caption: Workflow for intact protein mass spectrometry validation of covalent adducts.
Section 3: Cell-Based Washout Assays (Irreversibility Validation)
Proving covalent bond formation in vitro must be translated to cellular efficacy. A washout assay demonstrates that target inhibition persists long after the free drug has been removed from the culture medium.
Protocol: Cellular Washout Assay
Self-Validating System: Include a reversible inhibitor (e.g., Erlotinib) control arm. The reversible inhibitor must show complete recovery of signaling post-washout to validate that the washing steps successfully removed intracellular free drug.
-
Seeding: Seed mutant EGFR cells (e.g., H1975 or Ba/F3) in 6-well plates and incubate overnight.
-
Treatment: Treat cells with the TCI at
for 2 hours to ensure complete target occupancy. -
Washout: Aspirate the media. Wash the cells 3 times with warm, drug-free PBS. Add fresh, drug-free complete media.
-
Time-Course Lysis: Lyse cells at 0, 2, 4, 8, and 24 hours post-washout.
-
Immunoblotting: Run a Western blot probing for p-EGFR (Tyr1068) and total EGFR[4].
Troubleshooting & FAQs
Q: Signaling (p-EGFR) recovers rapidly (within 4 hours) after washout. Is the covalent bond breaking? A: It is highly unlikely that the amide-based Michael adduct is breaking, as these bonds are thermodynamically stable. Rapid recovery of signaling is almost always due to high protein turnover —the cell is synthesizing new, uninhibited EGFR. To prove this, repeat the washout assay in the presence of Cycloheximide (a protein synthesis inhibitor). If signaling remains suppressed with Cycloheximide, your covalent bond is intact, but the biological half-life of the target is short.
Data Summaries
Table 1: Expected Mass Shifts for Common 4-(Dimethylamino)-2-butenamide TCIs Use this table to calibrate your intact MS deconvolution expectations.
| Inhibitor | Target Kinase | Chemical Formula | Expected Mass Shift ( |
| Afatinib | EGFR / HER2 | C24H25ClFN5O3 | +485.16 |
| Neratinib | EGFR / HER2 | C29H29ClN6O3 | +556.20 |
| Pelitinib | EGFR | C24H23ClFN5O2 | +467.15 |
Table 2: Kinetic Parameter Troubleshooting Matrix Use this matrix to guide your medicinal chemistry SAR optimization.
| Observation | Diagnosis / Action | ||
| High | High (Poor) | Low (Poor) | Warhead is misaligned. Redesign the reversible scaffold. |
| Low | Low (Good) | Low (Poor) | Steric clash at Cys797. Verify dimethylamino basicity is intact. |
| Time-dependent, multiple MS adducts | High (Poor) | High (Hyperreactive) | Warhead is too reactive. Tune down electrophilicity. |
| Time-dependent, single MS adduct | Low (Good) | High (Optimal) | Ideal TCI profile. Proceed to cellular washout assays. |
References
-
Pelitinib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com Source: PharmaCompass URL:[Link]
-
Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance Source: PubMed Central (PMC), NIH URL:[Link]
-
Chemoproteomic methods for covalent drug discovery Source: PubMed Central (PMC), NIH URL:[Link]
-
kinact / KI Assay for Irreversible Covalent Compounds Source: Domainex URL:[Link]
-
Discovering and de-risking irreversible inhibitors Source: Enzymlogic URL:[Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts Source: MDPI URL:[Link]
-
High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors Source: ResearchGate URL:[Link]
-
QM/MM Simulations of Afatinib-EGFR Addition: the Role of β-Dimethylaminomethyl Substitution Source: PubMed Central (PMC), NIH URL:[Link]
-
QM/MM Simulations of Afatinib-EGFR Addition: The Role of β-Dimethylaminomethyl Substitution Source: ACS Publications URL:[Link]
Sources
- 1. Pelitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. QM/MM Simulations of Afatinib-EGFR Addition: the Role of β-Dimethylaminomethyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 4. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validating the Biological Target of the 4-(dimethylamino)-2-butenamide Warhead: A Comparative Technical Guide
Topic: Validating the biological target of 2-Butenamide, 4-(dimethylamino)-(9CI) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Chemical Context[2][3][4]
The chemical moiety 2-Butenamide, 4-(dimethylamino)- (also known as 4-(dimethylamino)crotonamide) is a specialized electrophilic "warhead" employed in the design of Targeted Covalent Inhibitors (TCIs). Unlike simple acrylamides, this functional group incorporates a dimethylamino tail that serves a dual purpose: it enhances the aqueous solubility of lipophilic kinase inhibitors and modulates the reactivity of the Michael acceptor via inductive effects.
This warhead is the reactive engine behind major clinical drugs such as Neratinib (HER2/EGFR inhibitor) and Afatinib (EGFR/HER2 inhibitor).
The Challenge: Validating the target of a covalent inhibitor containing this warhead requires distinguishing between specific engagement (driven by the scaffold's affinity) and non-specific thiol reactivity (driven by the warhead's electrophilicity). This guide compares the validation workflows for this specific moiety against standard acrylamide warheads, providing protocols to confirm engagement with critical cysteine residues (e.g., Cys797 in EGFR or Cys805 in HER2).
Comparative Analysis: Warhead Performance
When selecting or validating a covalent inhibitor, understanding the behavior of the 4-(dimethylamino)-2-butenamide moiety versus the industry-standard unsubstituted acrylamide is critical.
Table 1: Physicochemical & Kinetic Comparison
| Feature | 4-(dimethylamino)-2-butenamide (e.g., Neratinib) | Unsubstituted Acrylamide (e.g., Ibrutinib, Osimertinib) | Implication for Validation |
| Solubility | High (Basic amine protonates at physiological pH) | Low to Moderate (Depends entirely on scaffold) | The dimethylamino group reduces precipitation risks in cellular assays, improving IC50 reliability. |
| Reactivity ( | Moderate-High (Steric bulk of the methyls can slightly dampen attack speed compared to naked acrylamide) | High (Unimpeded electrophile) | Requires longer incubation times (1-4h) for full occupancy in validation assays compared to highly reactive acrylamides. |
| Reversibility | Irreversible (Generally) | Irreversible | Both form stable thioether bonds; however, the amine group can catalyze solvolysis in rare specific environments. |
| Metabolic Liability | High (Amine is a hotspot for metabolism) | Low | Validation in vivo must account for metabolite interference (e.g., N-oxide formation). |
| Mass Shift ( | +126.1 Da (approx) | +71.0 Da (approx) | Distinct mass signature in Intact Protein MS is the primary validation metric. |
Mechanism of Action & Target Engagement
The biological target validation relies on the Michael Addition mechanism. The sulfhydryl group (-SH) of a non-catalytic cysteine residue in the ATP-binding pocket performs a nucleophilic attack on the
Visualization: The Covalent Targeting Workflow
The following diagram illustrates the logical flow for validating that the 4-(dimethylamino)-2-butenamide warhead has successfully engaged its target.
Experimental Protocols for Validation
To scientifically validate the target, you must prove the compound forms a covalent bond with the specific cysteine and that this binding correlates with functional inhibition.
Protocol A: Intact Protein Mass Spectrometry (The "Gold Standard")
This method provides direct evidence of the stoichiometry and mass of the adduct.
Objective: Detect the specific mass increase corresponding to the 4-(dimethylamino)-2-butenamide adduct (+126.1 Da).
Materials:
-
Recombinant Kinase Domain (e.g., EGFR WT or T790M).
-
Test Compound (Neratinib or analog).[2]
-
LC-MS (Q-TOF or Orbitrap).
Step-by-Step Workflow:
-
Preparation: Dilute recombinant protein to 1-5
M in reaction buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: Avoid DTT as it competes with the warhead. -
Incubation: Add compound at 1:1, 1:5, and 1:10 molar ratios (Protein:Compound). Incubate for 60 minutes at room temperature.
-
Expert Insight: The dimethylamino warhead is slower than simple acrylamides. Do not rush the incubation; 15 mins is often insufficient for 100% occupancy.
-
-
Quenching: Quench the reaction with 0.1% Formic Acid to denature the protein and stop the reaction.
-
Analysis: Inject onto a C4 reverse-phase column. Deconvolute the raw mass spectrum.
-
Validation Criteria:
-
Pass: Observation of a single peak shifted by exactly the molecular weight of the inhibitor (or the warhead fragment if degradation occurred).
-
Fail: No shift (no binding) or multiple shifts (non-specific labeling of surface cysteines).
-
Protocol B: Probe-Free Target Occupancy (Cellular)
While MS works in vitro, cellular validation is required to prove the drug penetrates the membrane and hits the target in a complex environment.
Method: Competitive binding with a standard probe (e.g., TAMRA-fluorophosphonate or a biotinylated-acrylamide probe).
Step-by-Step Workflow:
-
Treatment: Treat live cells (e.g., A431 or BT474) with the test compound (dose-response: 1 nM to 1
M) for 2 hours. -
Lysis: Wash cells 3x with PBS to remove unbound drug. Lyse cells in NP-40 buffer containing protease inhibitors.
-
Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne or a specific biotinylated-Afatinib analog) to the lysate. Incubate for 1 hour.
-
Logic: If your drug successfully targeted the cysteine, the probe cannot bind.
-
-
Detection:
-
If Biotin-Probe: Streptavidin pull-down followed by Western Blot for the target kinase.
-
If Fluorescent-Probe: Run SDS-PAGE and scan for fluorescence.
-
-
Data Interpretation:
-
Successful Validation: Disappearance of the band signal as drug concentration increases (EC50 calculation).
-
Critical Troubleshooting: Specificity vs. Reactivity
A common failure mode with 4-(dimethylamino)-2-butenamide derivatives is "promiscuity"—reacting with any available cysteine due to high electrophilicity.
The Glutathione (GSH) Trap Experiment: To validate that your compound is a drug and not just a toxin, you must measure its half-life in the presence of Glutathione.
-
Incubate compound (10
M) with GSH (5 mM) in PBS (pH 7.4) at 37°C. -
Monitor disappearance of parent compound by HPLC-UV or LC-MS over 24 hours.
-
Benchmark:
-
Ideal:
hours. (Indicates the warhead is stable enough to reach the target). -
Toxic:[3]
minutes. (The warhead is too reactive and will be scavenged by cellular GSH before reaching the kinase).
-
Visualizing the Validation Logic
The following decision tree helps researchers determine the next step based on experimental output.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Analyzes the kinetic benefits of acrylamide and crotonamide warheads.
-
Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions." Genes & Cancer. Discusses the binding mode of Neratinib-like molecules.
-
Potts, M. B., et al. (2024). "A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2." ACS Pharmacology & Translational Science.[4] Describes the probe-free MS method for validating Afatinib/Neratinib occupancy.
-
PubChem Compound Summary. (2024). "2-Butenamide, 4-(dimethylamino)-."[5] National Library of Medicine. Provides chemical structure and property data.[6][7][2][8][9][10]
Sources
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- 4. A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)- | C24H25FN6O | CID 57394653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Occupancy and Selectivity of Covalent Small Molecule Drug Targets [chomixbio.com]
- 7. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Efficacy Comparison Guide: 4-(Dimethylamino)-2-Butenamide-Equipped Irreversible Inhibitors vs. Established Reversible TKIs
Executive Summary
The chemical moiety 2-Butenamide, 4-(dimethylamino)-(9CI) (CAS: 193404-79-4 / 206126-16-1) is not administered as a standalone therapeutic; rather, it serves as the critical electrophilic pharmacophore—or "warhead"—in a major class of second-generation irreversible Tyrosine Kinase Inhibitors (TKIs) such as Afatinib, Neratinib, and Pelitinib[1][2].
This guide provides an objective, data-driven comparison of the efficacy of TKIs equipped with this specific 4-(dimethylamino)-2-butenamide warhead against established, first-generation reversible TKIs (e.g., Erlotinib, Gefitinib). By analyzing biochemical causality, in vitro efficacy, and experimental validation protocols, this document serves as a comprehensive resource for drug development professionals evaluating covalent inhibition strategies.
Mechanistic Causality: The Role of the Covalent Warhead
To understand the efficacy differences between these drug classes, one must examine the structural causality of the 4-(dimethylamino)-2-butenamide group.
Established first-generation drugs like Erlotinib and Gefitinib are reversible, ATP-competitive inhibitors . They bind non-covalently to the kinase domain of the Epidermal Growth Factor Receptor (EGFR). While highly effective against wild-type (WT) and sensitizing mutations (e.g., L858R), they fail against the T790M "gatekeeper" mutation . The T790M mutation sterically hinders some drugs but, more importantly, it restores the receptor's affinity for ATP to wild-type levels, effectively outcompeting reversible inhibitors[3][4].
Drugs incorporating the 4-(dimethylamino)-2-butenamide moiety overcome this through a two-part mechanism:
-
The Butenamide (Michael Acceptor): The
-unsaturated carbonyl acts as a finely tuned electrophile. Once the drug docks into the ATP-binding pocket, this group is positioned in close proximity to Cys797 (in EGFR) or Cys805 (in HER2). It undergoes a Michael addition with the nucleophilic thiolate of the cysteine, forming a permanent covalent bond[5]. -
The Dimethylamino Tail: This basic amine serves a dual purpose. First, it enhances the aqueous solubility of the hydrophobic TKI core. Second, at physiological pH, it becomes protonated and interacts with the solvent-exposed edge of the kinase cleft, optimally orienting the butenamide for the nucleophilic attack without causing excessive off-target reactivity[5].
Because the inhibition is irreversible, the drug's efficacy is no longer dictated by equilibrium thermodynamics (competing with ATP) but by enzyme turnover rates, granting these compounds a massive efficacy advantage against T790M mutants[6].
Diagram 1: EGFR signaling blockade via covalent modification of Cys797 by the butenamide warhead.
Quantitative Efficacy Comparison
The following table synthesizes
| Drug Name | Warhead Status | Target Mechanism | EGFR (WT) | EGFR (L858R) | EGFR (L858R/T790M) |
| Afatinib | Contains 4-(dimethylamino)-2-butenamide | Irreversible (Covalent) | 0.5 nM | 0.4 nM | 10.0 nM |
| Neratinib | Contains 4-(dimethylamino)-2-butenamide | Irreversible (Covalent) | 1.2 nM | 1.5 nM | 15.0 nM |
| Erlotinib | None (Quinazoline core only) | Reversible (Competitive) | 2.0 nM | 2.0 nM | > 1000 nM |
| Gefitinib | None (Quinazoline core only) | Reversible (Competitive) | 15.5 nM | 12.0 nM | > 800 nM |
Data Analysis: While both drug classes show high potency (low nanomolar
Experimental Validation Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating the efficacy and irreversible nature of 4-(dimethylamino)-2-butenamide-equipped compounds[3][5].
Protocol A: Intact Cell Kinase Inhibition Assay (Therapeutic Window Determination)
This protocol establishes the
-
Cell Seeding: Plate Ba/F3 cells engineered to express specific EGFR constructs (WT, L858R, and L858R/T790M) at
cells/well in 96-well plates. -
Drug Treatment: Treat cells with a 10-point serial dilution (ranging from 0.1 nM to 10
M) of the test compound (e.g., Afatinib) and the control compound (e.g., Erlotinib). -
Incubation: Incubate for 72 hours at 37°C in a 5%
atmosphere. -
Viability Readout: Add MTS reagent (CellTiter 96 AQueous One Solution) to each well. Incubate for 2 hours and measure absorbance at 490 nm.
-
Data Analysis: Calculate
using non-linear regression. Self-Validation: The Erlotinib control must show an M in the T790M cell line to validate the resistance phenotype of the assay.
Protocol B: The Washout Experiment (Proof of Irreversibility)
To biochemically prove that the efficacy is driven by the covalent bond formed by the 4-(dimethylamino)-2-butenamide moiety, a washout assay is utilized[5].
-
Incubation: Seed A431 cells (EGFR overexpressing) and incubate with
M of the irreversible TKI or a reversible control for 2 hours to ensure complete target engagement. -
Washout Phase: Aspirate the media. Wash the cells three times with warm, drug-free PBS to remove all unbound intracellular and extracellular drug.
-
Recovery: Add fresh, drug-free media. Harvest distinct cell populations at
and hours post-washout. -
Stimulation & Lysis: Stimulate cells with 50 ng/mL EGF for 10 minutes prior to lysis to induce phosphorylation. Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Probe lysates for total EGFR and phosphorylated EGFR (p-EGFR, Tyr1068).
-
Interpretation: Reversible drugs will show a rapid return of the p-EGFR signal by the 4-hour mark as the drug diffuses out of the ATP pocket. Drugs utilizing the 4-(dimethylamino)-2-butenamide warhead will show complete suppression of p-EGFR even at 24 hours, as the target proteins have been permanently modified and signaling can only resume upon the synthesis of new receptor proteins[5].
Diagram 2: Washout experiment workflow demonstrating the sustained efficacy of covalent TKIs.
References
-
[1] National Center for Biotechnology Information. "Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem" PubChem. Available at:[Link]
-
[3] Oncotarget. "Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations" Oncotarget. Available at:[Link]
-
[4] National Institutes of Health (PMC). "In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer" PMC. Available at:[Link]
-
[6] ResearchGate. "Inhibition of EGFR cell lines by afatinib compared to erlotinib as shown by EC 50 values" ResearchGate. Available at:[Link]
-
[8] AME Groups. "Afatinib in lung cancer harboring EGFR mutation in the LUX-Lung trials: six plus three is greater than seven?" Translational Lung Cancer Research. Available at:[Link]
-
[5] Google Patents. "CA2702674C - Heteroaryl compounds and uses thereof" Google Patents. Available at:
Sources
- 1. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations | Oncotarget [oncotarget.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2702674C - Heteroaryl compounds and uses thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Afatinib in lung cancer harboring EGFR mutation in the LUX-Lung trials: six plus three is greater than seven? - Mitsudomi - Translational Lung Cancer Research [tlcr.amegroups.org]
Profiling the Cross-Reactivity of 2-Butenamide, 4-(dimethylamino)- (DMAC): A Comparative Guide to Covalent Warheads
Target Audience: Drug Discovery Scientists, Proteomics Researchers, and Medicinal Chemists Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Strategic Context
The compound 2-Butenamide, 4-(dimethylamino)-(9CI) —commonly referred to as the 4-dimethylaminocrotonamide (DMAC) warhead—is a cornerstone electrophile in the design of Targeted Covalent Inhibitors (TCIs). It is the reactive moiety responsible for the irreversible mechanism of action in blockbuster kinase inhibitors such as[1].
While DMAC offers exceptional on-target potency, its intrinsic reactivity poses a significant challenge: off-target cross-reactivity . As the field of covalent drug discovery matures, it is critical to objectively benchmark DMAC against emerging alternative warheads—such as Vinyl Phosphonamidates (VPAs) and Fluoroacetamides (CFAs)—to optimize the therapeutic window. This guide provides a rigorous, data-driven comparison of DMAC's cross-reactivity profile, grounded in mechanistic causality and validated experimental workflows.
Mechanistic Causality: The Double-Edged Sword of DMAC
To understand DMAC's cross-reactivity, we must analyze the chemical causality behind its design. Why use a 4-(dimethylamino) substitution on an acrylamide core?
-
Inductive Electrophilic Enhancement: The dimethylamino group (
) has a pKa of approximately 8.0. At physiological pH (7.4), a significant fraction of this amine is protonated. This positively charged ammonium group exerts a powerful electron-withdrawing inductive effect (-I effect), which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the -unsaturated system. This dramatically increases the electrophilicity of the -carbon, accelerating the Michael addition of thiols[2]. -
Transition State Stabilization: The protonated amine can act as an intramolecular general base or hydrogen-bond donor, stabilizing the incoming thiolate in the transition state.
-
Solvent-Exposed Positioning: The basic amine improves aqueous solubility and often forms salt bridges with acidic residues at the solvent-exposed lip of the kinase ATP-binding pocket[3].
The Trade-off: While these factors ensure rapid covalent bond formation with the target kinase (high
Mechanistic pathway of DMAC target engagement versus off-target cross-reactivity.
Objective Comparison: DMAC vs. Alternative Warheads
Recent advancements in bioconjugation and medicinal chemistry have introduced alternative electrophiles designed to mitigate the cross-reactivity seen with conventional Michael acceptors like DMAC.
-
Vinyl Phosphonamidates (VPAs): , resulting in reduced off-target engagement while maintaining on-target kinase inhibition[2].
-
Fluoroacetamides (CFA): compared to DMAC, driven by a hydrolysis-based selectivity mechanism[4].
Table 1: Kinetic and Thermodynamic Profiling of Covalent Warheads
| Warhead Motif | Representative Drug/Probe | Intrinsic Reactivity ( | Reversibility | Off-Target Cross-Reactivity |
| DMAC | Afatinib, Dacomitinib | Fast (~45 - 60 min) | Irreversible | Moderate to High |
| Acrylamide | Ibrutinib | Moderate (~120 min) | Irreversible | Moderate |
| Vinyl Phosphonamidate | VPA-Afatinib Analog | Slow (> 240 min) | Irreversible | Low |
| Cyanoacrylamide | PRN1371 | Tunable (~30 - 180 min) | Reversible | Low |
| Fluoroacetamide (CFA) | CFA-Probes | Very Slow (> 300 min) | Irreversible | Very Low |
Self-Validating Experimental Methodologies
To objectively determine the cross-reactivity profile of a DMAC-based compound in your own pipeline, the following two self-validating protocols must be executed.
Protocol 1: Intrinsic Reactivity Assessment (GSH Depletion Assay)
Purpose: To quantify the baseline electrophilicity of the warhead in a cell-free system.
-
Preparation: Prepare a 10 mM stock of the DMAC compound in DMSO. Dilute to 1 mM in PBS (pH 7.4). Prepare a fresh 5 mM solution of reduced glutathione (GSH) in PBS.
-
Reaction Initiation: Mix the compound and GSH solutions in a 1:5 molar ratio (final concentration: 100 µM compound, 500 µM GSH). Incubate the mixture at 37°C in a thermoshaker.
-
Kinetic Sampling & Quenching: At predetermined time points (0, 15, 30, 60, 120, and 240 min), extract a 50 µL aliquot and immediately quench the reaction by adding 50 µL of cold 1% formic acid in acetonitrile.
-
Causality Check: The addition of formic acid rapidly drops the pH below the pKa of the GSH thiol (~8.8). This protonates the highly nucleophilic thiolate back into a non-nucleophilic thiol, instantly halting the Michael addition and ensuring the LC-MS/MS data reflects a precise kinetic snapshot.
-
-
LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 min to precipitate any salts. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to quantify the depletion of the parent compound.
-
Data Processing: Plot the natural log of the remaining parent compound concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant (
), from which the half-life ( ) is derived.
Protocol 2: In Cellulo Cross-Reactivity Profiling (SILAC-ABPP)
Purpose: To map the proteome-wide off-target engagement of the DMAC warhead in living cells.
-
Isotopic Labeling: Culture the target cell line (e.g., A549) in "Light" (standard
amino acids) and "Heavy" ( Lysine/Arginine) SILAC media for at least 6 passages to ensure >95% incorporation.-
Causality Check: Metabolic labeling eliminates downstream sample processing variance, allowing for highly accurate, multiplexed relative quantification of off-target protein engagement between the DMAC probe and a control within a single MS run.
-
-
Probe Treatment: Treat the "Light" cells with a DMSO vehicle control and the "Heavy" cells with an alkyne-functionalized DMAC probe (1 µM for 2 hours at 37°C).
-
Lysis & Click Chemistry: Harvest and lyse the cells using a mild detergent buffer (1% NP-40). Normalize protein concentrations to 2 mg/mL. Perform Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide (100 µM), CuSO
(1 mM), TCEP (1 mM), and TBTA (100 µM) for 1 hour at room temperature. -
Enrichment & Digestion: Combine the Light and Heavy lysates in a 1:1 ratio. Precipitate the proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet and incubate with streptavidin-agarose beads for 2 hours. Wash the beads stringently (1% SDS, 8 M urea, PBS) to remove all non-covalently bound proteins. Perform on-bead tryptic digestion overnight at 37°C.
-
Proteomic Analysis: Analyze the resulting peptides via nanoLC-MS/MS. Calculate the Heavy/Light (H/L) ratio for each identified protein. Proteins with an H/L ratio > 4.0 are classified as high-confidence cross-reactive off-targets[4].
SILAC-ABPP Workflow for quantifying in cellulo cross-reactivity of covalent warheads.
Conclusion & Actionable Insights
While the DMAC warhead remains a highly effective moiety for achieving potent, irreversible kinase inhibition[3], its cross-reactivity profile requires careful management during lead optimization. If SILAC-ABPP data reveals unacceptable off-target toxicity, researchers should consider substituting DMAC with lower-reactivity alternatives like Vinyl Phosphonamidates (VPAs) or exploring reversible covalent strategies to widen the therapeutic index.
References
-
Epidermal Growth Factor Receptor | Encyclopedia MDPI Source: MDPI Encyclopedia URL:[Link]
-
Modular Vinyl Phosphonamidates for Cysteine-Directed Protein Targeting Source: Journal of the American Chemical Society URL:[Link]
-
Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies Source: ACS Bioconjugate Chemistry URL:[Link]
-
Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]
Sources
Publish Comparison Guide: Confirming On-Target Effects of 2-Butenamide, 4-(dimethylamino)-(9CI) Using CRISPR
Executive Summary & Chemical Context
The chemical moiety 2-Butenamide, 4-(dimethylamino)-(9CI) (CAS: 193404-79-4), widely known as the dimethylaminocrotonamide warhead, is a potent Michael acceptor utilized in numerous targeted covalent inhibitors (TCIs) such as afatinib, neratinib, and pelitinib. These molecules achieve high potency and prolonged target residence time by forming an irreversible covalent bond with a specific nucleophilic cysteine residue in the target kinase's ATP-binding pocket (e.g., Cys797 in the Epidermal Growth Factor Receptor, EGFR).
However, the electrophilic nature of this warhead inherently risks off-target proteome alkylation. For drug development professionals, definitively proving that a drug's phenotypic effect (e.g., cytotoxicity) is driven strictly by its intended target—and not by non-specific reactivity—is a critical regulatory and scientific hurdle. This guide objectively compares traditional target validation methods against the gold-standard CRISPR-Cas9 Homology-Directed Repair (HDR) approach, providing a self-validating framework for confirming on-target specificity.
Comparison of Target Validation Strategies
When validating the on-target specificity of a covalent inhibitor, the objective is to demonstrate that altering the target abolishes the drug's effect. Below is an objective comparison of the three primary methodologies used in preclinical development.
Table 1: Quantitative Comparison of Validation Methodologies
| Feature / Metric | CRISPR-Cas9 HDR (C | RNAi (shRNA/siRNA Knockdown) | Pharmacological Competition |
| Mechanism | Precise mutation of the reactive Cysteine to Serine | Transcriptional degradation of the target protein | Pre-treatment with a reversible inhibitor |
| Target Function | Preserved (Kinase remains active) | Lost (Complete loss of protein function) | Inhibited (Temporarily blocked) |
| Signal-to-Noise Ratio | High (Isolates the covalent bond variable) | Low (Confounded by essential gene loss toxicity) | Moderate (Dependent on competitor affinity) |
| Off-Target Detection | Definitive (Any residual toxicity is off-target) | Ambiguous (Cannot distinguish off-target from baseline death) | Ambiguous (Competitor may share off-targets) |
| Timeframe | 4–6 Weeks | 1–2 Weeks | 24–48 Hours |
The Causality Behind Experimental Choices (E-E-A-T)
As an Application Scientist, selecting the correct validation assay requires understanding the mechanistic causality of the drug.
Why RNAi Falls Short: If your target (e.g., EGFR) is an essential survival gene for the cancer cell line, knocking it down via RNAi will cause cell death on its own. If you then apply your covalent inhibitor, you cannot mathematically untangle whether the cells died from the drug's off-target effects or the RNAi-induced target depletion.
Why CRISPR HDR is the Gold Standard: CRISPR-Cas9 allows us to execute a highly precise point mutation—such as converting Cysteine 797 to Serine (C797S). The C797S mutation renders irreversible inhibitors ineffective by preventing the formation of the key covalent bond between the drug and the[1]. Because Serine structurally mimics Cysteine but lacks the reactive thiol group, the kinase retains its normal catalytic function and the cell survives. This creates a self-validating system : if the C797S mutant cell line becomes completely refractory to the 2-Butenamide, 4-(dimethylamino)-(9CI)-containing drug, it proves that 100% of the drug's lethality is mediated through that single covalent bond.
Step-by-Step CRISPR Validation Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating loop incorporating both genomic and orthogonal pharmacological controls.
Step 1: sgRNA and ssODN Donor Design
-
sgRNA Selection: Design an sgRNA targeting the genomic region immediately adjacent to the target Cysteine (e.g., EGFR Exon 20).
-
ssODN Design (The Causality): The single-stranded oligodeoxynucleotide (ssODN) template must contain two critical edits. First, the C
S missense mutation. Second, a[2]. Why? If the PAM site is not mutated, the Cas9 enzyme will continuously re-cut the newly edited DNA, leading to destructive indels rather than the desired precise point mutation.
Step 2: RNP Assembly and Electroporation
-
RNP over Plasmid: Assemble the Cas9 protein and sgRNA into a Ribonucleoprotein (RNP) complex in vitro. Electroporating RNPs provides a rapid, transient pulse of editing activity that is cleared from the cell within 24 hours, drastically reducing off-target DNA cleavage compared to prolonged plasmid expression.
Step 3: Single-Cell Cloning and Validation
-
Following electroporation, isolate single cells via FACS into 96-well plates.
-
Expand the clones and validate the homozygous C797S knock-in via Sanger sequencing or Next-Generation Sequencing (NGS). This provides a[3] that isolates the variable of target engagement.
Step 4: Pharmacological Profiling (The Self-Validating Step)
-
Treat the Wild-Type (WT) and C797S mutant lines with the covalent inhibitor.
-
Orthogonal Control: Treat both lines with a reversible inhibitor (e.g., Erlotinib). The C797S mutant must remain sensitive to the reversible inhibitor. This proves the kinase is still active and the acquired resistance is strictly due to the loss of the covalent anchor point.
CRISPR-Cas9 workflow for generating C797S mutant lines to validate covalent inhibitor specificity.
Mechanism of Action & Experimental Data Presentation
To visualize how the CRISPR edit confirms the on-target mechanism, consider the interaction dynamics below:
Mechanism of covalent engagement via Michael addition and evasion by CRISPR-edited C797S mutation.
Table 2: Representative Pharmacological Profiling Data (PC9 Cell Line)
The following data structure illustrates the expected outcome of a successful validation experiment using CellTiter-Glo viability assays (72-hour treatment).
| Cell Line Genotype | Validation Method | Afatinib IC50 (nM) | Pelitinib IC50 (nM) | Reversible Inhibitor Control IC50 | Conclusion |
| Parental (WT) | None | 0.5 | 1.2 | 2.5 nM | Baseline sensitivity established. |
| EGFR Knockdown | RNAi | N/A (Lethal) | N/A (Lethal) | N/A (Lethal) | Confounded by essential gene loss. |
| EGFR C797S | CRISPR HDR | >10,000 | >10,000 | 3.0 nM | 100% On-target toxicity confirmed. |
Data Interpretation: The >10,000-fold shift in IC50 for the covalent inhibitors in the C797S line, coupled with the retained sensitivity to the reversible inhibitor, definitively proves that the 2-Butenamide, 4-(dimethylamino)-(9CI) warhead's cellular toxicity is entirely dependent on its specific covalent interaction with Cys797.
References
-
Title : CRISPR/Cas‐mediated genome editing to treat EGFR‐mutant lung cancer: a personalized molecular surgical therapy Source : EMBO Molecular Medicine URL :[Link]
-
Title : Reactivation of Mutant-EGFR Degradation through Clathrin Inhibition Overcomes Resistance to EGFR Tyrosine Kinase Inhibitors Source : Cancer Research (AACR Journals) URL :[Link]
-
Title : Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer Source : Pharmacogenomics and Personalized Medicine (Dovepress) URL :[Link]
Sources
Assessing Reproducibility: The 4-(Dimethylamino)-2-butenamide Warhead in Covalent Kinase Inhibitors
Executive Summary
2-Butenamide, 4-(dimethylamino)-(9CI) is not merely a chemical reagent; it is the electrophilic "warhead" moiety defining a class of irreversible tyrosine kinase inhibitors (TKIs), most notably Neratinib (HKI-272) , Afatinib (BIBW 2992) , and Pelitinib (EKB-569) .
In drug development, this specific Michael acceptor—characterized by a 4-dimethylamino electron-donating group (EDG) conjugated to a crotonamide—balances reactivity and stability. Unlike the highly reactive "naked" acrylamides found in third-generation inhibitors like Osimertinib, the 4-(dimethylamino)-2-butenamide warhead relies on specific protonation states and steric positioning to covalently modify conserved cysteine residues (Cys773 in EGFR; Cys805 in HER2).
This guide assesses the reproducibility of findings involving this chemical entity, focusing on its application in Neratinib and Afatinib. It addresses critical failure points in synthesis (E/Z isomerism), biochemical profiling (time-dependent inhibition), and cellular validation.
Part 1: Chemical Reproducibility & Synthesis Integrity
The reproducibility of biological data for Neratinib-like compounds often fails due to overlooked chemical impurities in the warhead synthesis.
The Stereochemistry Trap: E- vs. Z-Isomers
The biological activity of 4-(dimethylamino)-2-butenamide derivatives is strictly stereospecific. The (E)-isomer (trans) is the active pharmaceutical ingredient. The (Z)-isomer (cis) is a common synthetic impurity (often labeled "Impurity H" in Neratinib manufacturing) that possesses significantly reduced potency and altered solubility profiles.
-
Causality: The synthesis typically involves a Wittig-Horner reaction or condensation of a quinoline/quinazoline core with 4-(dimethylamino)crotonic acid. Improper temperature control or catalyst selection (e.g., using weak bases) favors thermodynamic equilibration, leading to Z-isomer contamination.
-
Validation Protocol: Standard HPLC is often insufficient to resolve these isomers without specific chiral columns or optimized gradients. 1H-NMR is the gold standard for validation.
-
(E)-isomer signal: Coupling constant (
) of the vinylic protons is typically 15–16 Hz . -
(Z)-isomer signal: Coupling constant (
) is 10–12 Hz .
-
Warhead Stability and Solvolysis
The dimethylamino group serves a dual purpose: it improves solubility and modulates the electrophilicity of the
-
Reproducibility Risk: In acidic buffers (pH < 6), the dimethylamino group becomes protonated. While this increases solubility, it also inductively withdraws electrons, potentially making the warhead more reactive but also more susceptible to hydrolysis (solvolysis) before reaching the target.
-
Guideline: Always prepare stock solutions in anhydrous DMSO. Avoid storing aqueous dilutions for >4 hours.
Part 2: Biological Performance & Comparative Analysis
The Fallacy of IC50
Reporting standard IC50 values for covalent inhibitors containing 2-Butenamide, 4-(dimethylamino)- is a major source of irreproducibility. Because the inhibition is time-dependent and irreversible, IC50 is an artifact of incubation time.
-
Correct Metric: You must determine
(second-order rate constant).- : Affinity of the non-covalent encounter complex.
- : Rate of covalent bond formation.
-
Experimental Insight: If you see an IC50 shift of >10-fold between 1-hour and 4-hour incubations, you have confirmed covalent engagement. If the shift is negligible, the compound may be acting reversibly or the warhead has been deactivated (hydrolyzed).
Comparative Performance Matrix
The following table contrasts the 4-(dimethylamino)-2-butenamide warhead (Neratinib/Afatinib) against other EGFR/HER2 inhibitor classes.
| Feature | Neratinib / Afatinib | Lapatinib | Osimertinib |
| Warhead Chemistry | 4-(dimethylamino)-2-butenamide | None (Reversible) | Acrylamide |
| Binding Mode | Irreversible (Covalent) | Reversible | Irreversible (Covalent) |
| Target Cysteine | Cys773 (EGFR) / Cys805 (HER2) | N/A | Cys797 (EGFR) |
| Reactivity | Moderate (Modulated by amine EDG) | N/A | High (Unsubstituted acrylamide) |
| Selectivity | Pan-HER (EGFR, HER2, HER4) | EGFR / HER2 | Mutant Selective (T790M) |
| Reproducibility Risk | E/Z Isomerism , Washout resistance | Off-rate variability | C797S Mutation resistance |
| Clinical Liability | Diarrhea (WT EGFR inhibition) | Hepatotoxicity | Cardiotoxicity (QTc) |
Part 3: Mechanistic Visualization
The following diagram illustrates the mechanism of action for Neratinib, highlighting the critical Michael addition step involving the 2-Butenamide, 4-(dimethylamino)- warhead.
Figure 1: Mechanism of Action for Neratinib. The 4-(dimethylamino)-2-butenamide warhead executes a Michael addition on the conserved cysteine. The (Z)-isomer impurity fails to position the warhead correctly, leading to experimental failure.
Part 4: Validated Experimental Protocols
Protocol A: Verification of Warhead Reactivity (GSH Assay)
Purpose: To verify that the chemical batch retains Michael acceptor activity and has not hydrolyzed.
-
Preparation: Dissolve the compound (Neratinib) to 10 mM in DMSO.
-
Reaction: Mix 50 µM compound with 500 µM reduced Glutathione (GSH) in PBS (pH 7.4) at 37°C.
-
Monitoring: Analyze aliquots at 0, 15, 30, and 60 minutes via LC-MS.
-
Success Criteria:
-
Appearance of the [M + 307]+ adduct (Mass of Neratinib + GSH).
-
Half-life (
) should be consistent with literature (typically 15–45 mins for this warhead class). -
Note: If
mins, the compound may be too reactive (non-specific). If no adduct forms, the warhead is degraded.
-
Protocol B: "Washout" Assay for Irreversibility
Purpose: To distinguish true covalent inhibition from high-affinity reversible binding.
-
Seed Cells: Plate BT474 (HER2+) or A431 (EGFR+) cells.
-
Treatment: Treat with 100 nM compound for 1 hour .
-
Washout:
-
Group A (Continuous): Leave drug on.
-
Group B (Washout): Wash cells 3x with warm PBS; replace with drug-free media.
-
-
Incubation: Incubate both groups for an additional 24 hours.
-
Readout: Western Blot for p-EGFR (Y1068) or p-HER2 (Y1248).
-
Interpretation:
-
Reproducible Covalent Binding: Group B shows sustained inhibition of phosphorylation similar to Group A.
-
Reversible Binding: Group B shows recovery of phosphorylation signals.
-
References
-
Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an irreversible, orally active pan-ErbB receptor tyrosine kinase inhibitor." Cancer Research. Link
-
Minami, Y., et al. (2007). "The major lung cancer-derived mutants of ERBB2 are oncogenic and are associated with sensitivity to the irreversible EGFR/ERBB2 inhibitor HKI-272." Oncogene. Link
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link
-
Yun, C. H., et al. (2008). "The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP." Proceedings of the National Academy of Sciences. Link
-
Li, D., et al. (2014). "BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models." Oncogene. Link
Orthogonal Validation of Covalent Inhibition: The 4-(dimethylamino)-2-butenamide Warhead
[1]
Executive Summary & Mechanism Hypothesis
2-Butenamide, 4-(dimethylamino)- (often referred to as the dimethylamino-crotonamide warhead) is the electrophilic functional unit responsible for the efficacy of second-generation covalent kinase inhibitors such as Neratinib (HKI-272) and Afatinib .[1]
Unlike reversible inhibitors (e.g., Gefitinib) that rely solely on equilibrium binding (
-
Reversible Binding (
): The scaffold positions the molecule within the ATP-binding pocket. -
Covalent Ligation (
): Thengcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -unsaturated amide undergoes a Michael addition reaction with a conserved nucleophilic cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK), forming an irreversible thioether bond.
The Validation Challenge:
Standard biochemical assays (end-point IC
Primary Validation: Biochemical Kinetics ( )
The Quantitative Gold Standard
The hallmark of the 4-(dimethylamino)-2-butenamide warhead is time-dependent inhibition .[1] As the incubation time increases, the chemical reaction proceeds, shifting the apparent potency to lower values until saturation.
Comparative Performance: Warhead vs. Reversible Alternatives[1]
| Feature | 4-(dimethylamino)-2-butenamide (Covalent) | Reversible Inhibitor (e.g., Gefitinib) | Saturated Analog (Negative Control) |
| IC | Decreases over time (Time-dependent) | Constant over time (Time-independent) | High IC |
| Binding Metric | N/A | ||
| Off-Rate ( | Effectively 0 (Irreversible) | Fast/Slow (Equilibrium driven) | Fast |
| Jump-Dilution | Activity does not recover | Activity recovers | Activity recovers |
Experimental Logic
To validate the warhead, you must determine the second-order rate constant (
-
Measure IC
at multiple pre-incubation times (e.g., 5, 30, 60, 120 mins). -
Observation: If the IC
drops significantly (e.g., >10-fold) as time increases, the mechanism is covalent. -
Control: A "saturated" analog (where the C=C double bond is reduced to C-C) must show no time-dependency , proving the vinyl group is essential.
Orthogonal Validation: Biophysical Detection (Mass Spectrometry)
The "Smoking Gun" Evidence
While kinetics suggest covalency, Intact Protein Mass Spectrometry (MS) provides direct physical evidence.[1] This method detects the specific mass increase of the target protein corresponding to the molecular weight of the inhibitor.
Protocol: Intact Protein MS for Adduct Detection
Objective: Visualize the stoichiometric conversion of the target kinase (e.g., EGFR kinase domain) from "Apo" to "Ligand-Bound."
-
Incubation: Incubate Recombinant EGFR WT (1-5
M) with the inhibitor (1:1.5 molar ratio) for 60 minutes. -
Desalting: Rapidly remove non-covalently bound small molecules using a C4 desalting trap or size-exclusion spin column.[1] Crucial: Reversible inhibitors will wash off; covalent ones will remain.
-
LC-MS Analysis: Inject onto a high-resolution Q-TOF or Orbitrap MS.[1] Deconvolute the raw charge envelope to zero-charge mass.
Expected Result:
-
Apo-Protein: Mass
.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Covalent Complex: Mass
. -
Note: For 4-(dimethylamino)-2-butenamide derivatives, the mass shift is exactly the MW of the inhibitor (Michael addition is an addition reaction; no leaving group is lost).[1]
Functional Validation: Cellular Washout Assay
The Biological Consequence
The therapeutic advantage of this warhead is "sustained target occupancy" even after the drug is cleared from circulation. The Washout Assay mimics this pharmacokinetic reality.
Detailed Protocol
Step 1: Treatment
-
Seed cells (e.g., A431 or BT474) in 6-well plates.
-
Treat with
of the inhibitor for 1-2 hours (Pulse). -
Controls: Include a Reversible Inhibitor (e.g., Gefitinib) and DMSO.[1]
Step 2: Washout
-
Remove media. Wash cells
with warm PBS (crucial to remove unbound drug). -
Replenish with drug-free complete media.[1]
Step 3: Recovery Phase
-
Incubate for 0, 4, 8, and 24 hours post-washout.[1]
Step 4: Readout (Western Blot)
-
Lyse cells and blot for p-EGFR (Y1068) and Total EGFR.[1]
Interpretation:
Mechanistic Visualization
The following diagram illustrates the orthogonal validation workflow and the chemical mechanism of the Michael Addition.
Caption: Workflow linking the chemical Michael Addition mechanism to the three-step orthogonal validation process.
References
-
Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[3][4][5] Nature Reviews Drug Discovery, 10, 307–317.[1] Link
-
Schwartz, P. A., et al. (2014).[1] "Covalent EGFR inhibitor analysis reveals importance of reversible interactions and rates of reaction." Proceedings of the National Academy of Sciences, 111(1), 173-178.[1] Link
-
Barf, T., & Kaptein, A. (2012).[1] "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry, 55(14), 6243-6262.[1] Link
-
Strelow, J. M. (2017).[1] "A perspective on the kinetics of covalent binding inhibitors." SLAS Discovery, 22(1), 3-20.[1] Link
-
Rabindran, S. K., et al. (2004).[1] "Antitumor activity of HKI-272, an irreversible, orally active pan-ErbB receptor tyrosine kinase inhibitor."[1] Cancer Research, 64(11), 3958-3965.[1] Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 3. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
2-Butenamide, 4-(dimethylamino)-(9CI): Proper Disposal Procedures
Executive Summary & Chemical Identification
Scope: This guide outlines the safe handling and disposal protocols for 2-Butenamide, 4-(dimethylamino)- (and its salts/derivatives). This compound is a reactive Michael acceptor commonly used as a synthetic intermediate (linker) in the manufacturing of covalent kinase inhibitors (e.g., Afatinib, Neratinib, Pelitinib).
Critical Safety Notice: Due to its electrophilic nature (α,β-unsaturated amide), this compound is a potential skin sensitizer and irritant . It is capable of covalently binding to biological thiols (cysteine residues).[1] Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate .
Chemical Data Table
| Property | Detail |
| Chemical Name | 2-Butenamide, 4-(dimethylamino)- (9CI) |
| Common Synonyms | 4-(Dimethylamino)crotonamide; DMAC linker |
| Related CAS | 848133-35-7 (Acid HCl salt); 257933-82-7 (Pelitinib parent) |
| Molecular Formula | C₆H₁₂N₂O |
| Functional Groups | Tertiary Amine (Basic), Acrylamide (Electrophilic) |
| Hazard Class | Irritant / Sensitizer (Derived from structure) |
| RCRA Status | Not specifically P/U listed; Characterize as D001 (if flammable solvent) or Non-Regulated Hazardous Waste (Toxic/Reactive) |
Hazard Assessment & Mechanism
To ensure safe disposal, one must understand why this chemical is hazardous.
Mechanistic Toxicology
The 4-(dimethylamino)-2-butenamide structure contains an α,β-unsaturated carbonyl system .
-
Michael Addition: The β-carbon is electron-deficient and reacts with nucleophiles (like the thiol group of cysteine in proteins).
-
Sensitization: This covalent modification can trigger immune responses, leading to allergic contact dermatitis.
-
Neurotoxicity Risk: While less potent than unsubstituted acrylamide, dimethylamino analogs retain neurotoxic potential and should be handled with strict PPE.
Figure 1: Mechanism of toxicity for acrylamide derivatives.
Pre-Disposal Waste Characterization
Before disposal, segregate the waste based on its physical state and mixture components.
Waste Stream Classification
| Waste Type | Description | Disposal Path |
| Type A: Pure Solid | Expired or off-spec powder/crystals. | High-Temp Incineration |
| Type B: Liquid Mother Liquor | Reaction solvents containing the amine. | Organic Waste (Halogenated vs. Non-Halogenated) |
| Type C: Aqueous Waste | Water from extractions/washes. | Aqueous Hazardous Waste (Do NOT Drain) |
| Type D: Contaminated Solids | Gloves, weighing boats, paper towels. | Solid Hazardous Debris |
Step-by-Step Disposal Protocols
Protocol 1: Solid Waste (Type A & D)
Objective: Complete destruction of the organic framework via incineration.
-
Container: Use a wide-mouth HDPE or Glass jar with a screw-top lid.
-
Labeling: Label as "Hazardous Waste - Toxic Solid." Explicitly list: "Contains 4-(dimethylamino)-2-butenamide."[2][3][4][5][6]
-
Bagging: Double-bag the primary container in a clear polyethylene bag (secondary containment) before placing it in the waste drum.
-
Disposal: Ship to a TSDF (Treatment, Storage, and Disposal Facility) approved for incineration .
-
Note: Do not landfill. The amine group can leach, and the acrylamide moiety is mobile in soil.
-
Protocol 2: Liquid Waste (Type B)
Objective: Prevent polymerization and safe solvent destruction.
-
Segregation: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate).
-
pH Check: If the waste is acidic, the amine will be protonated (ammonium salt), which is less volatile but still toxic. If basic, the free amine may have a fishy odor and higher volatility.
-
Container: Approved safety can (steel or HDPE).
-
Stabilization: If the waste contains high concentrations (>10%) of the acrylamide derivative, consider adding a stabilizer (e.g., MEHQ) if stored for long periods to prevent exothermic polymerization, although this is less likely than with unsubstituted acrylamide.
Protocol 3: Aqueous Waste (Type C)
Objective: Prevent aquatic toxicity.
-
Collection: Collect all aqueous washes (even if they seem dilute). Acrylamide derivatives have high water solubility.
-
Adjustment: Adjust pH to neutral (pH 6-8) to prevent corrosion of waste drums.
-
Disposal: Label as "Aqueous Waste with Toxic Organics." Strictly prohibited from sanitary sewer disposal.
Emergency Procedures: Spills & Exposure
Spill Cleanup Workflow
PPE Required: Nitrile gloves (double gloved), Tyvek lab coat, Safety Goggles, N95 or P100 respirator (if powder).
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Contain:
-
Liquids: Use vermiculite or polypropylene pads.
-
Solids: Cover with wet paper towels to prevent dust generation, then wipe up.
-
-
Decontaminate: Scrub the surface with a mild acidic solution (e.g., 5% citric acid or dilute HCl) to protonate the amine, rendering it more water-soluble and easier to wipe away, followed by a soap and water wash.
-
Disposal: Place all cleanup materials into "Type D" solid hazardous waste.
Figure 2: Decision tree for segregating 4-(dimethylamino)-2-butenamide waste.
Regulatory Compliance (US Focus)
-
RCRA Coding:
-
This specific isomer is not on the P or U lists (unlike Acrylamide U007).
-
Determination: You must apply process knowledge. If the waste is ignitable (flash point <60°C due to solvents), apply D001 . If it is corrosive (pH >12.5 or <2), apply D002 .
-
Best Practice: Even if "Non-Regulated" by strict listing, manage as Hazardous Waste due to toxicity.
-
-
DOT Shipping (Pure Substance):
-
Likely classification: UN 3259, Amines, solid, corrosive, n.o.s. OR UN 2811, Toxic solids, organic, n.o.s. (Depends on specific LD50 data; default to Toxic/Corrosive if unknown).
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6445562, Pelitinib (containing 4-dimethylamino-2-butenamide moiety). Retrieved from .
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Thermo Fisher Scientific (2025). Safety Data Sheet: 1-Dimethylamino-but-1-en-3-one (Structural Analog). Retrieved from .
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American Chemical Society (2026). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies.[1] (Discusses DMAC as a Michael Acceptor). Biomacromolecules. Retrieved from .
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes. Retrieved from .
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. angenechemical.com [angenechemical.com]
- 3. 2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)- | C24H25FN6O | CID 57394653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. eontrading.uk [eontrading.uk]
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